Lactiflorin
Description
isolated from roots of Paeonia sinjiangensis
Properties
Molecular Formula |
C23H26O10 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-12-methyl-14-oxo-2,7,9,13-tetraoxapentacyclo[8.7.0.01,15.03,8.012,16]heptadecan-15-yl]methyl benzoate |
InChI |
InChI=1S/C23H26O10/c1-21-8-14-23(32-17-16(26)15(25)12(9-24)30-19(17)31-14)7-13(21)22(23,20(28)33-21)10-29-18(27)11-5-3-2-4-6-11/h2-6,12-17,19,24-26H,7-10H2,1H3/t12-,13?,14?,15-,16+,17-,19?,21?,22?,23?/m1/s1 |
InChI Key |
KEMSOUIGHYEWRY-PDQVMUKXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Lactiflorin: A Technical Guide to its Discovery, Isolation, and Characterization from Paeonia lactiflora
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactiflorin (B2422995), a monoterpene glycoside found in the roots of the traditional medicinal plant Paeonia lactiflora, has emerged as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details experimental protocols for its extraction and purification, presents quantitative data on its occurrence, and explores its known biological activities and associated signaling pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating this compound and other bioactive compounds from Paeonia lactiflora.
Discovery and Structural Elucidation
This compound (C₂₃H₂₆O₁₀) was first isolated and its structure elucidated in 1990 from the roots of Paeonia lactiflora. It is a monoterpene glycoside, a class of compounds that are major constituents of this plant species. The initial discovery and structural characterization were achieved through a combination of chemical and spectroscopic methods, laying the groundwork for further investigation into its biological significance.
Quantitative Analysis of this compound in Paeonia lactiflora
The concentration of this compound in the roots of Paeonia lactiflora can vary depending on factors such as the age of the plant and the specific cultivar. Modern analytical techniques, particularly Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), have enabled precise quantification of this compound alongside other monoterpene glycosides.
| Plant Material | Age | Method | This compound Content | Other Major Monoterpenes | Reference |
| Paeonia lactiflora roots | 3-year-old | HPLC-DAD | Part of total monoterpene glycosides (45.934–47.807 mg/g) | Oxypaeoniflorin, Albiflorin, Paeoniflorin (B1679553), Benzoylpaeoniflorin | [1] |
| Paeonia lactiflora roots | Not specified | UPLC-MS/MS | Detected and quantified | Paeoniflorin, Albiflorin, Oxypaeoniflorin, Benzoylpaeoniflorin | [2] |
| Paeonia lactiflora roots | Not specified | UPLC-QTOF-MS | Identified | Paeoniflorin, Albiflorin, Paeonin C, (+)-Paeonilactone C | [3] |
Experimental Protocols
General Workflow for Isolation and Purification
The isolation of this compound from Paeonia lactiflora roots follows a general workflow common for the purification of natural products. This involves extraction, partitioning, and a series of chromatographic separations.
Detailed Methodology for Extraction and Initial Fractionation
This protocol is a synthesized methodology based on common practices for isolating monoterpene glycosides from Paeonia species.
-
Plant Material Preparation:
-
Obtain dried roots of Paeonia lactiflora.
-
Grind the roots into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered root material with methanol (or 70% ethanol) at a ratio of 1:10 (w/v) at room temperature for 24 hours.
-
Repeat the extraction process three times to ensure exhaustive extraction of the secondary metabolites.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and then n-butanol.
-
The monoterpene glycosides, including this compound, are expected to be enriched in the ethyl acetate and n-butanol fractions. Concentrate these fractions for further purification.
-
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the enriched fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel column.
-
Elute the column with a gradient solvent system, typically a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol, with increasing polarity.
-
Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound, as identified by the initial chromatographic analysis.
-
Perform final purification using a preparative reversed-phase HPLC system (e.g., C18 column).
-
Use a mobile phase gradient of acetonitrile (B52724) and water.
-
Collect the peak corresponding to this compound and verify its purity using analytical HPLC and mass spectrometry.
-
Biological Activities and Signaling Pathways
While research on the specific biological activities of isolated this compound is still emerging, several studies have begun to elucidate its therapeutic potential. The majority of pharmacological research has historically focused on the more abundant paeoniflorin or the total glycoside extract of Paeonia lactiflora.
Known Biological Activities
-
Nephroprotective Effects: this compound has been reported to possess nephroprotective effects[4].
-
Anti-cancer Activity: A study identified this compound as having potential anti-hepatocellular carcinoma effects. The proposed mechanism involves the upregulation of the tumor suppressor protein p53 and the downregulation of the anti-apoptotic protein Bcl-2[5]. The IC₅₀ value of this compound against H22 hepatocellular carcinoma cells was determined to be 212.20 µM[5].
-
Anti-inflammatory and Anticomplementary Effects: this compound has been confirmed to have a certain degree of anti-inflammatory and anticomplementary activities[6].
-
Endothelial Protection: In silico modeling and subsequent in vitro experiments have shown that this compound can alleviate indoxyl sulfate-induced endothelial cell injury.
Modulated Signaling Pathways
-
Nrf2 Signaling Pathway: this compound has been shown to protect endothelial cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This was predicted through machine learning and confirmed in vitro, where this compound was found to block the interaction of Keap1, a negative regulator of Nrf2, thereby promoting Nrf2 activation.
-
Apoptosis Pathway (p53 and Bcl-2): In the context of hepatocellular carcinoma, this compound is suggested to exert its anti-cancer effects by modulating key proteins in the intrinsic apoptosis pathway. It is proposed to upregulate the expression of the tumor suppressor p53 while downregulating the anti-apoptotic protein Bcl-2[5].
Future Directions
The initial findings on the biological activities of this compound are promising and warrant further investigation. Future research should focus on:
-
Comprehensive Pharmacological Profiling: A broader screening of isolated this compound against various biological targets is needed to fully understand its therapeutic potential.
-
In-depth Mechanistic Studies: Further elucidation of the molecular mechanisms and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.
-
In Vivo Efficacy Studies: Preclinical studies in animal models are necessary to validate the in vitro findings and to assess the pharmacokinetics and safety profile of this compound.
-
Comparative Studies: A comparative analysis of the biological activities of this compound with other major monoterpene glycosides from Paeonia lactiflora would provide valuable insights into their structure-activity relationships.
Conclusion
This compound represents a promising bioactive compound from the well-established medicinal plant Paeonia lactiflora. While research on this specific molecule is in its early stages compared to other constituents like paeoniflorin, the emerging evidence for its nephroprotective, anti-cancer, and endothelial protective effects suggests it is a worthy candidate for further drug discovery and development efforts. This technical guide provides a consolidated resource to facilitate and encourage future research into the therapeutic potential of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. Genus Paeonia monoterpene glycosides: A systematic review on their pharmacological activities and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zhen-Wu decoction and this compound, an ingredient predicted by in silico modelling, alleviate uremia induced cardiac endothelial injury via Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lactiflorin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactiflorin, a monoterpenoid glycoside isolated from the roots of Paeonia lactiflora, presents a complex and intriguing molecular architecture. Its definitive structure and stereochemistry were conclusively established through total synthesis, which addressed previous ambiguities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of this compound, with a focus on its synthesis and potential pharmacological pathways. While direct experimental data on this compound's signaling mechanisms are limited, this guide also explores the activities of structurally related compounds from Paeonia lactiflora to infer potential mechanisms of action.
Chemical Structure and Properties
This compound is an organic heteropentacyclic compound with the molecular formula C₂₃H₂₆O₁₀ and a molecular weight of 462.45 g/mol .[1] Its systematic IUPAC name is [(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-12-methyl-14-oxo-2,7,9,13-tetraoxapentacyclo[8.7.0.0¹,¹⁵.0³,⁸.0¹²,¹⁶]heptadecan-15-yl]methyl benzoate. The structure features a cage-like pinane (B1207555) skeleton, characteristic of many bioactive monoterpenes from the genus Paeonia.[2]
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆O₁₀ | PubChem |
| Molecular Weight | 462.45 g/mol | PubChem |
| IUPAC Name | [(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-12-methyl-14-oxo-2,7,9,13-tetraoxapentacyclo[8.7.0.0¹,¹⁵.0³,⁸.0¹²,¹⁶]heptadecan-15-yl]methyl benzoate | PubChem |
| CAS Number | 1361049-59-3 | |
| Natural Source | Roots of Paeonia lactiflora |
Stereochemistry and Elucidation
The absolute configuration of (+)-Lactiflorin was unambiguously determined through its total synthesis by Lu and Bach in 2012.[3][4] Prior to this, three different structures had been proposed for this natural product. The successful synthesis not only confirmed the correct connectivity but also established the relative and absolute stereochemistry of its multiple chiral centers.
A key step in the synthesis, which was crucial for establishing the stereochemistry, was a light-induced intramolecular [2+2] photocycloaddition reaction.[3][4] This reaction formed the characteristic cyclobutane (B1203170) ring within the cage-like structure of the molecule.
Spectroscopic Data
Detailed, publicly available tabulated 1H and 13C NMR data specifically for this compound are scarce in the reviewed literature. However, the structure was confirmed by comparison with analytical data of the natural product.[4] For reference and comparison, the 1H and 13C NMR data for the closely related and extensively studied monoterpenoid glycoside from Paeonia lactiflora, Paeoniflorin, are provided below. Given the structural similarities, these data can be a useful reference for researchers working with this compound.
Table 1: 1H and 13C NMR Spectroscopic Data for Paeoniflorin (in CD₃OD)
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |
| 1 | 89.33 | |
| 2 | 87.25 | |
| 2-CH₃ | 19.61 | 1.38 (s) |
| 3 | 44.53 | 2.20 (d, 12.6), 1.82 (d, 12.6) |
| 4 | 106.40 | |
| 5 | 43.95 | 2.60 (d, 6.7) |
| 6 | 72.22 | |
| 7 | 23.41 | 2.50 (dd, 11.1, 6.7), 1.97 (d, 11.0) |
| 8 | 61.71 | 4.75 (t, 8.6) |
| 9 | 102.28 | 5.43 (s) |
| 1' | 100.17 | 4.54 (d, 7.6) |
| 2' | 75.00 | 3.20-3.36 (m) |
| 3' | 78.03 | 3.20-3.36 (m) |
| 4' | 71.73 | 3.20-3.36 (m) |
| 5' | 77.93 | 3.20-3.36 (m) |
| 6' | 62.86 | 3.86 (d, 12.0), 3.62 (dd, 12.0, 4.6) |
| 1'' | 131.18 | |
| 2'' | 130.67 | 8.06 (d, 7.7) |
| 3'' | 129.64 | 7.50 (t, 7.6) |
| 4'' | 134.44 | 7.62 (t, 7.3) |
| 5'' | 129.60 | 7.50 (t, 7.6) |
| 6'' | 130.73 | 8.06 (d, 7.7) |
| C=O | 168.00 |
Data extracted from supplementary information of a study on compounds from Paeoniae lactiflora seeds.
Experimental Protocols
Total Synthesis of (+)-Lactiflorin (General Workflow)
The total synthesis of (+)-Lactiflorin, as achieved by Lu and Bach, is a multi-step process. A crucial part of this synthesis is the stereoselective construction of the aglycon, followed by glycosylation.
References
- 1. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of (+)-lactiflorin by an intramolecular [2+2] photocycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Lactiflorin in Traditional Chinese Medicine: A Technical Guide for Researchers
An In-depth Examination of a Bioactive Constituent of Paeonia lactiflora
Introduction
For centuries, the root of Paeonia lactiflora Pall. (Bai Shao) has been a cornerstone of Traditional Chinese Medicine (TCM), revered for its therapeutic properties in a wide range of ailments, including gynecological disorders, inflammatory conditions, and pain management.[1][2][3] The medicinal efficacy of this botanical is attributed to a rich array of phytochemicals, primarily monoterpene glycosides. While paeoniflorin (B1679553) and albiflorin (B1665693) have been the focus of extensive research, other constituents like Lactiflorin remain less characterized, yet potentially significant contributors to the plant's overall pharmacological profile.
This technical guide provides a comprehensive overview of this compound within the context of Paeonia lactiflora's role in TCM. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available scientific data, relevant experimental methodologies, and the broader landscape of its chemical relatives. Due to the limited specific research on this compound, this guide will also draw upon the more extensive data available for its better-studied isomer, albiflorin, and the most abundant monoterpene glycoside in Paeonia lactiflora, paeoniflorin, to infer potential biological activities and mechanisms of action.
Chemical Profile of Paeonia lactiflora Root
The therapeutic effects of Paeonia lactiflora are largely attributed to its complex chemical composition. The primary bioactive compounds are monoterpene glycosides, with paeoniflorin being the most abundant.[4] Other significant monoterpene glycosides include albiflorin, oxypaeoniflorin, and benzoylpaeoniflorin. This compound is a known monoterpene glycoside constituent of Paeonia lactiflora root, though its concentration is generally lower than that of paeoniflorin and albiflorin.[5]
Table 1: Major Monoterpene Glycosides in Paeonia lactiflora Root
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Paeoniflorin | C₂₃H₂₈O₁₁ | 480.47 | Most abundant monoterpene glycoside. |
| Albiflorin | C₂₃H₂₈O₁₁ | 480.47 | An isomer of paeoniflorin. |
| Oxypaeoniflorin | C₂₃H₂₈O₁₂ | 496.47 | A derivative of paeoniflorin. |
| Benzoylpaeoniflorin | C₃₀H₃₂O₁₂ | 584.57 | A benzoylated derivative of paeoniflorin. |
| This compound | C₂₃H₂₈O₁₁ | 480.47 | An isomer of paeoniflorin and albiflorin; less studied. |
Pharmacological Activities of Paeonia lactiflora Constituents
While direct pharmacological data on this compound is scarce, the well-documented activities of the whole root extract and its major components provide a strong basis for inferring its potential therapeutic roles. The primary activities associated with Paeonia lactiflora monoterpenes are anti-inflammatory and neuroprotective.
Anti-Inflammatory Effects
Extracts of Paeonia lactiflora and its primary constituents, paeoniflorin and albiflorin, have demonstrated significant anti-inflammatory activity in various in vitro and in vivo models. These effects are largely attributed to the modulation of key inflammatory mediators. A comparative study on paeoniflorin and albiflorin in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provides quantitative insights into their anti-inflammatory potential.[1][2][3]
Table 2: Comparative Anti-inflammatory Activity of Paeoniflorin and Albiflorin in LPS-Stimulated RAW 264.7 Cells
| Parameter | Paeoniflorin | Albiflorin |
| Inhibition of Nitric Oxide (NO) Production | ||
| Inhibition Rate (%) | 17.61 | 17.35 |
| IC₅₀ (mol/L) | 2.2 x 10⁻⁴ | 1.3 x 10⁻² |
| Inhibition of Prostaglandin E₂ (PGE₂) Production (%) | 27.56 | 12.94 |
| Inhibition of Tumor Necrosis Factor-α (TNF-α) Production (%) | 20.57 | 15.29 |
| Inhibition of Interleukin-6 (IL-6) Production (%) | 29.01 | 10.78 |
| Reduction of Cyclooxygenase-2 (COX-2) Protein Expression (%) | 50.98 | 17.21 |
| Inhibition of inducible Nitric Oxide Synthase (iNOS) Gene Expression (%) | 35.65 | 58.36 |
| Inhibition of COX-2 Gene Expression (%) | 38.08 | 47.64 |
| Inhibition of IL-6 Gene Expression (%) | 19.72 | 50.70 |
| Inhibition of TNF-α Gene Expression (%) | 45.19 | 12.43 |
Data sourced from a comparative study on paeoniflorin and albiflorin.[1][2][3] It is plausible that this compound, as a structural isomer, may exhibit similar, though not identical, activities.
Neuroprotective Effects
Paeonia lactiflora extracts and its major components have also been investigated for their neuroprotective properties. Studies have shown that paeoniflorin can protect neuronal cells from oxidative stress-induced apoptosis.[5] While direct evidence for this compound's neuroprotective effects is lacking, its structural similarity to other neuroprotective monoterpene glycosides from the same plant suggests it may also possess such properties.
Potential Mechanisms of Action: Signaling Pathways
The anti-inflammatory and neuroprotective effects of Paeonia lactiflora's constituents are mediated through the modulation of several key signaling pathways. Although these pathways have not been explicitly demonstrated for this compound, they represent the most probable targets based on studies of paeoniflorin and the broader class of monoterpene glycosides.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. The inhibition of TNF-α and IL-6 production by paeoniflorin and albiflorin strongly suggests an interaction with the NF-κB pathway.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, JNK, and ERK, is another critical regulator of inflammation and cellular stress responses. Some studies on paeoniflorin suggest modulation of this pathway, which could be a potential mechanism for this compound as well.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activities. These protocols are based on standard methods used in the study of natural products and are directly applicable to the analysis of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantitative analysis of monoterpene glycosides in Paeonia lactiflora extracts.[4]
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using 0.5% acetic acid in water (A) and acetonitrile (B52724) (B).
-
0-25 min: 5% to 25% B
-
25-30 min: 25% to 40% B
-
30-35 min: 40% to 100% B
-
35-40 min: 100% B
-
40-45 min: 100% to 5% B
-
45-55 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation:
-
Prepare a stock solution of the Paeonia lactiflora extract in methanol (B129727) (e.g., 1 mg/mL).
-
Sonicate for 20 minutes to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of purified this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions to create a calibration curve.
-
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Cell Viability Assessment using MTT Assay
This assay is used to determine the cytotoxicity of this compound on cell lines such as RAW 264.7 macrophages.[2][6][7]
-
Materials:
-
96-well plates
-
Cell line of interest (e.g., RAW 264.7)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24 hours). Include a vehicle control.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Measurement of Nitric Oxide Production using Griess Assay
This assay quantifies nitrite (B80452), a stable product of nitric oxide, in cell culture supernatants to assess the anti-inflammatory effect of this compound.[8][9]
-
Materials:
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
Cell culture supernatants from cells treated with LPS and/or this compound
-
-
Protocol:
-
In a 96-well plate, add 50 µL of cell culture supernatant.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite concentration in the samples using a standard curve generated with sodium nitrite.
Quantification of Cytokines (TNF-α, IL-6) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines in cell culture supernatants.
-
Materials:
-
ELISA kit for the cytokine of interest (e.g., mouse TNF-α or IL-6)
-
Cell culture supernatants
-
Microplate reader
-
-
Protocol:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (usually 450 nm).
-
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve provided with the kit.
Conclusion and Future Directions
This compound is a recognized but understudied monoterpene glycoside from Paeonia lactiflora, a plant with a rich history in Traditional Chinese Medicine. While direct scientific evidence for its biological activity is currently limited, its structural similarity to well-researched compounds like paeoniflorin and albiflorin suggests a strong potential for anti-inflammatory and neuroprotective effects. The quantitative data and established mechanisms of action for these related compounds provide a solid framework for future investigations into this compound.
The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically evaluate the pharmacological properties of this compound. Future studies should focus on:
-
Isolation and purification of this compound in sufficient quantities for comprehensive biological testing.
-
In vitro screening to determine its effects on inflammatory mediators (NO, PGE₂, cytokines) and key signaling pathways (NF-κB, MAPK) in relevant cell models.
-
Neuroprotection assays to evaluate its ability to protect neuronal cells from various stressors.
-
In vivo studies in animal models of inflammation and neurodegeneration to confirm its therapeutic potential.
By elucidating the specific contributions of this compound to the overall therapeutic profile of Paeonia lactiflora, the scientific community can gain a more complete understanding of this important medicinal plant and potentially uncover a novel lead compound for the development of new anti-inflammatory and neuroprotective agents.
References
- 1. Lactoferrin works as a new LPS-binding protein in inflammatory activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Lactoferrin and Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Lactoferrin Reduces Brain Neuroinflammation in Rats and Alleviates Jetlag and Improves Sleep Quality After Long-Haul Travel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.iucc.ac.il [cris.iucc.ac.il]
- 6. Widely targeted metabolomics reveals differences in metabolites of Paeonia lactiflora cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in the Chemical Profiles and Biological Activities of Paeonia lactiflora and Paeonia obovata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Underlying Mechanism of Paeonia lactiflora Pall. in Parkinson’s Disease Based on a Network Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of macrophage-associated inflammatory responses by species-specific lactoferricin peptides [imrpress.com]
The Pharmacology of Paeoniflorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeoniflorin (B1679553) is a water-soluble monoterpene glycoside and the principal bioactive constituent isolated from the root of Paeonia lactiflora (white peony), a plant with a long history of use in traditional Chinese medicine.[1] Emerging pharmacological evidence has illuminated the therapeutic potential of paeoniflorin across a spectrum of diseases, attributable to its significant anti-inflammatory, neuroprotective, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the pharmacological activities of paeoniflorin, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols.
Anti-inflammatory Properties
Paeoniflorin has demonstrated extensive anti-inflammatory and immunoregulatory effects.[3] Its mechanisms of action involve the modulation of various immune cells and the inhibition of pro-inflammatory mediators.[4] Paeoniflorin can regulate multiple signaling pathways, including the NF-κB, MAPK, and JAK2/STAT3 pathways, to exert its anti-inflammatory effects.[3][5]
Quantitative Data: Anti-inflammatory Effects of Paeoniflorin
| Assay | Cell Line/Model | Treatment | Concentration/Dose | Observed Effect | Reference |
| Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | Paeoniflorin | 10⁻⁵ mol/L | 17.61% inhibition of NO production | [6] |
| Prostaglandin E2 (PGE2) Production | LPS-induced RAW 264.7 cells | Paeoniflorin | Not specified | 27.56% inhibition of PGE2 production | [7] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | LPS-induced RAW 264.7 cells | Paeoniflorin | Not specified | 20.57% inhibition of TNF-α production | [7] |
| Interleukin-6 (IL-6) Production | LPS-induced RAW 264.7 cells | Paeoniflorin | Not specified | 29.01% inhibition of IL-6 production | [7] |
| Cyclooxygenase-2 (COX-2) Protein Expression | LPS-induced RAW 264.7 cells | Paeoniflorin | Not specified | 50.98% reduction in COX-2 protein expression | [7] |
| Inducible Nitric Oxide Synthase (iNOS) mRNA Expression | LPS-induced RAW 264.7 cells | Paeoniflorin | Not specified | 35.65% inhibition of iNOS mRNA expression | [6] |
Signaling Pathways in Anti-inflammatory Action
Paeoniflorin mitigates inflammatory responses by targeting key signaling cascades. In macrophages stimulated with lipopolysaccharide (LPS), paeoniflorin has been shown to attenuate the activation of NF-κB, as well as the p38 and ERK1/2 MAPKs.[8] This leads to a downstream reduction in the expression of pro-inflammatory genes like iNOS and COX-2, and the subsequent decrease in the production of nitric oxide and prostaglandins.[8]
Caption: Paeoniflorin's anti-inflammatory signaling pathway.
Neuroprotective Properties
Paeoniflorin exhibits significant neuroprotective effects against various neurotoxic insults and in models of neurodegenerative diseases.[9] Its mechanisms include the modulation of apoptotic pathways, reduction of oxidative stress, and regulation of intracellular calcium homeostasis.[10]
Quantitative Data: Neuroprotective Effects of Paeoniflorin
| Assay | Cell Line/Model | Treatment | Concentration/Dose | Observed Effect | Reference |
| Cell Viability (MTT Assay) | H₂O₂-induced PC12 cells | Paeoniflorin | 20, 40, 80 µM | Increased cell viability compared to H₂O₂ alone | [9] |
| Cell Viability (MTT Assay) | MPP⁺-exposed differentiated PC12 cells | Paeoniflorin | 50-400 µM | Increased cell viability from ~58% to 70-77% | [10] |
| Apoptosis Rate (Annexin V/PI) | Glutamate-induced PC12 cells | Paeoniflorin | 100, 200, 300 µM | Reduced apoptotic rate from 9.86% to 8.48%, 6.03%, and 5.9% respectively | [11] |
| Intracellular ROS Levels | H₂O₂-induced PC12 cells | Paeoniflorin | 20, 40, 80 µM | Decreased ROS levels compared to H₂O₂ alone | [9] |
| Bcl-xL Expression | MPP⁺-exposed differentiated PC12 cells | Paeoniflorin | 200 µM | Restored Bcl-xL expression to 94% of untreated cells | [10] |
| Cleaved PARP Expression | MPP⁺-exposed differentiated PC12 cells | Paeoniflorin | 200 µM | Suppressed the MPP⁺-induced increase of cleaved PARP | [10] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of paeoniflorin are associated with the activation of pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[10] Activation of these pathways can inhibit apoptosis by modulating the expression of Bcl-2 family proteins and preventing the activation of caspases.[10][12] Paeoniflorin has also been shown to activate the adenosine (B11128) A1 receptor, which contributes to its neuroprotective effects in cerebral ischemia models.[13]
Caption: Paeoniflorin's neuroprotective signaling pathway.
Anticancer Properties
Paeoniflorin has demonstrated anticancer activities in a variety of cancer cell lines, including those from liver, gastric, breast, and lung cancers.[14] Its anticancer mechanisms are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor invasion and metastasis.[14]
Quantitative Data: Anticancer Effects of Paeoniflorin
| Assay | Cell Line | Treatment | Concentration | Observed Effect | Reference |
| Cell Proliferation (CCK-8) | RL95-2 (endometrial cancer) | Paeoniflorin | 100, 200, 400, 800 µg/ml | Dose-dependent inhibition of proliferation | [15] |
| Cell Proliferation (CCK-8) | RL95-2 (endometrial cancer) | Paeoniflorin | 400 µg/ml | Time-dependent inhibition of proliferation at 24, 48, and 72 h | [15] |
Experimental Protocols
Assessment of Anti-inflammatory Activity in Macrophages
Caption: Experimental workflow for anti-inflammatory assessment.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Seeding: Seed cells at an appropriate density (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for adherence.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of paeoniflorin. Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[7]
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.[7]
3. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[7]
4. Cell Viability Assay (MTT Assay):
-
After collecting the supernatant, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.[9]
5. Western Blot Analysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p38, p-ERK, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
Conclusion
Paeoniflorin, a major bioactive compound from Paeonia lactiflora, exhibits a wide range of pharmacological properties, including potent anti-inflammatory, neuroprotective, and anticancer effects. Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways involved in inflammation, cell survival, and apoptosis. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising natural compound.
References
- 1. Anti-Inflammatory and Immunomodulatory Effects of Paeonia Lactiflora Pall., a Traditional Chinese Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjpt.magtechjournal.com [cjpt.magtechjournal.com]
- 3. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of paeoniflorin on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paeoniflorin, a Natural Neuroprotective Agent, Modulates Multiple Anti-Apoptotic and Pro-apoptotic Pathways in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paeoniflorin exerts neuroprotective effects against glutamate-induced PC12 cellular cytotoxicity by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physoc.org [physoc.org]
- 14. Paeoniflorin: a monoterpene glycoside from plants of Paeoniaceae family with diverse anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paeoniflorin inhibits proliferation of endometrial cancer cells via activating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Bioavailability and Pharmacokinetics of Lactiflorin: A Technical Overview Based on Structurally Related Compounds
Disclaimer: As of the latest literature review, specific studies detailing the bioavailability and pharmacokinetics of Lactiflorin are not available. This technical guide will therefore provide an in-depth analysis of the bioavailability and pharmacokinetics of two structurally and biosynthetically related monoterpene glycosides, Paeoniflorin (B1679553) and Albiflorin (B1665693) , which are major bioactive constituents of the medicinal plant Paeonia lactiflora, the same genus from which this compound is isolated. The methodologies and findings presented here serve as a strong proxy and predictive framework for future studies on this compound.
This compound is a recognized organic heteropentacyclic compound with the molecular formula C23H26O10, found in several species of the Paeonia genus[1][2]. Its structural similarity to Paeoniflorin and Albiflorin suggests that they may share similar metabolic and pharmacokinetic pathways.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for Paeoniflorin and Albiflorin from various preclinical studies in rats. These studies typically involve oral or intravenous administration of the pure compounds or plant extracts containing them.
Table 1: Pharmacokinetic Parameters of Paeoniflorin in Rats
| Administration Route & Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| Oral (20 mg/kg) | - | 0.458 | - | - | 2.32 | [3] |
| Intravenous (2 mg/kg) | - | - | - | - | 100 | [3] |
| Oral (Radix Paeoniae Alba Extract) | 2132 ± 560 | 0.40 ± 0.14 | 2259 ± 910 | - | - | [4] |
| Oral (Danggui-Shaoyao-San Extract) | 143 ± 65 | 0.45 ± 0.11 | 242 ± 126 | - | - | [4] |
| Oral (Single low-dose TGP) | Lower in CIA rats vs. normal rats | Longer in CIA rats vs. normal rats | Lower in CIA rats vs. normal rats | Shorter in CIA rats vs. normal rats | - | [5] |
| Oral (Chronic low-dose TGP) | No significant difference between CIA and normal rats | No significant difference between CIA and normal rats | No significant difference between CIA and normal rats | No significant difference between CIA and normal rats | - | [5] |
*TGP: Total Glucosides of Peony; CIA: Collagen-Induced Arthritis
Table 2: Pharmacokinetic Parameters of Albiflorin in Rats
| Administration Route & Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| Oral (Monomer) | - | - | 1122 ± 351 | - | - | [4] |
| Oral (Radix Paeoniae Alba Extract) | 4637 ± 2774 | 0.40 ± 0.14 | 4755 ± 2560 | - | - | [4] |
| Oral (Danggui-Shaoyao-San Extract) | 226 ± 122 | 0.35 ± 0.14 | 411 ± 118 | - | - | [4] |
| Oral (Single low-dose TGP) | Lower in CIA rats vs. normal rats | Longer in CIA rats vs. normal rats | Lower in CIA rats vs. normal rats | Shorter in CIA rats vs. normal rats | - | [5] |
| Oral (Chronic low-dose TGP) | No significant difference between CIA and normal rats | No significant difference between CIA and normal rats | No significant difference between CIA and normal rats | No significant difference between CIA and normal rats | - | [5] |
*TGP: Total Glucosides of Peony; CIA: Collagen-Induced Arthritis
Factors Influencing Bioavailability
Studies on Paeoniflorin reveal several factors that contribute to its low oral bioavailability, which are likely relevant for this compound as well:
-
Poor Permeability : Paeoniflorin is a hydrophilic molecule, which limits its ability to passively diffuse across the lipid-rich intestinal cell membranes[6].
-
P-glycoprotein (P-gp) Efflux : Paeoniflorin has been identified as a substrate for the P-gp efflux transporter. This transporter actively pumps the compound from inside the intestinal cells back into the intestinal lumen, thereby reducing its net absorption[6][7]. Co-administration with P-gp inhibitors like verapamil (B1683045) has been shown to significantly increase the absorption and bioavailability of Paeoniflorin[7].
-
Intestinal Metabolism : The gut microbiota can metabolize Paeoniflorin, for instance, by transforming it into benzoic acid[3]. This biotransformation in the gut can reduce the amount of the parent compound that reaches systemic circulation.
-
First-Pass Metabolism : Although to a lesser extent than intestinal metabolism, some degree of first-pass metabolism in the liver may also contribute to the low bioavailability.
-
Formulation and Co-administered Herbs : The bioavailability of both Paeoniflorin and Albiflorin can be significantly influenced by the formulation and the presence of other herbal components in traditional Chinese medicine decoctions. For example, some herbal combinations can enhance absorption, while others may reduce it[4][8][9].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacokinetic parameters. Below are representative protocols for in vivo pharmacokinetic studies and in vitro permeability assays based on the available literature for Paeoniflorin and Albiflorin.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats following oral administration.
Objective: To determine the pharmacokinetic profile of a compound (e.g., Paeoniflorin, Albiflorin) in rats.
Animal Model: Male Sprague-Dawley rats are commonly used for these studies[5][10][11].
Procedure:
-
Animal Acclimatization: Rats are acclimatized for a week under standard laboratory conditions with free access to food and water.
-
Fasting: Animals are fasted overnight before the experiment with free access to water.
-
Drug Administration: The compound, either as a pure substance dissolved in a suitable vehicle or as a plant extract, is administered orally via gavage.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or other appropriate sites at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of the compound are determined using a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[5][10].
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½.
In Vitro Caco-2 Cell Permeability Assay
This assay is widely used to predict the intestinal absorption of drugs.
Objective: To assess the intestinal permeability of a compound and investigate the potential involvement of efflux transporters like P-gp.
Cell Model: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are used.
Procedure:
-
Cell Culture and Seeding: Caco-2 cells are cultured under standard conditions and then seeded onto Transwell inserts. The cells are allowed to grow and differentiate for approximately 21 days to form a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Apical to Basolateral (A-B) Transport (Absorption): The compound is added to the apical (donor) side of the Transwell, and samples are taken from the basolateral (receiver) side at specific time points.
-
Basolateral to Apical (B-A) Transport (Efflux): The compound is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side.
-
-
Inhibitor Co-incubation: To investigate the role of P-gp, the transport study is repeated in the presence of a known P-gp inhibitor, such as verapamil[7].
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by HPLC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux[7].
Analytical Method for Quantification in Biological Samples (HPLC-MS/MS)
Objective: To accurately quantify the concentration of the analyte (e.g., Paeoniflorin, Albiflorin) in plasma samples.
Instrumentation: A High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS) is typically used[5][10][12].
Typical Method Parameters:
-
Chromatographic Column: A C18 column is commonly used for separation[5][10].
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a modifier like formic acid) and an organic phase (like methanol (B129727) or acetonitrile) is employed[5][10].
-
Ionization Source: Electrospray ionization (ESI) is frequently used, operating in either positive or negative ion mode depending on the analyte[10].
-
Mass Spectrometry Detection: The detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard[10].
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation to remove the precipitated proteins[10][12].
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the pharmacokinetic study of compounds like this compound.
Caption: Workflow of an in vivo pharmacokinetic study.
Caption: P-glycoprotein mediated drug efflux in enterocytes.
Conclusion and Future Directions
While direct pharmacokinetic data for this compound is currently lacking, the extensive research on its structural analogs, Paeoniflorin and Albiflorin, provides a robust foundation for predicting its behavior. It is anticipated that this compound, being a monoterpene glycoside, will also exhibit low oral bioavailability due to poor permeability and P-gp mediated efflux. Future research should focus on conducting dedicated in vivo and in vitro studies on purified this compound to confirm these hypotheses and to elucidate its specific metabolic pathways. Such studies will be essential for the development of this compound as a potential therapeutic agent.
References
- 1. This compound | C23H26O10 | CID 5318917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tautobiotech.com [tautobiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic properties of albiflorin and paeoniflorin after oral administration of pure compound, Radix Paeoniae alba extract and danggui-shaoyao-san extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. Mechanisms responsible for poor oral bioavailability of paeoniflorin: Role of intestinal disposition and interactions with sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil [mdpi.com]
- 8. Pharmacokinetic comparisons of albiflorin and paeoniflorin after oral administration of Shaoyao-Gancao-Tang and single herb Paeony decoction to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Pharmacokinetic properties of paeoniflorin, albiflorin and oxypaeoniflorin after oral gavage of extracts of Radix Paeoniae Rubra and Radix Paeoniae Alba in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
- 12. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Mechanism of Action of Lactiflorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro mechanisms of action of Lactiflorin, a glycoprotein (B1211001) with significant therapeutic potential. The information presented herein is intended to support further research and development efforts by detailing its effects on cellular processes, summarizing quantitative data, providing detailed experimental protocols, and visualizing key signaling pathways.
Core Mechanisms of Action
This compound exerts its effects on cancer cells through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and modulating critical intracellular signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in in vitro studies.
Table 1: Cytotoxicity of this compound (IC50/CC50 Values)
| Cell Line | Cancer Type | This compound Type | IC50/CC50 (µg/mL) | Reference(s) |
| MDA-MB-231 (non-metastatic) | Triple Negative Breast Cancer | rhLf | 91.4 | [1] |
| MDA-MB-231 (metastatic) | Triple Negative Breast Cancer | rhLf | 109.46 | [1] |
| HT29 | Colon Cancer | flHLF | < 120 µM | [2] |
| HT29 | Colon Cancer | rtHLF4 | < 10 µM | [2] |
| HeLa | Cervical Cancer | gLf | 5000 (after 72h, produced 64.38% inhibition) | [3] |
| TIG-3 | Normal Human Fibroblast | LF | Sensitive | [4] |
| KD | Lip Fibroblast | LF | Sensitive | [4] |
| MCF-7 | Breast Cancer | LF | Resistant | [4] |
| HeLa | Cervical Cancer | LF | Resistant | [4] |
| HSC2 | Oral Squamous Cell Carcinoma | LF | Intermediate | [4] |
| HepG2 | Hepatocellular Carcinoma | LF | Intermediate | [4] |
rhLf: Recombinant Human Lactoferrin; flHLF: Full-length Human Lactoferrin; rtHLF4: Recombinant truncated Human Lactoferrin fragment 4; gLf: Goat Lactoferrin; LF: Lactoferrin.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Type | Treatment Conditions | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference(s) |
| DU-145 | Holo-bLf (16 mg/mL, 24h) | Prostate Cancer | Increased by 22.9% | - | - | [5] |
| DU-145 | Holo-bLf (16 mg/mL, 48h) | Prostate Cancer | Increased by 29.4% | - | - | [5] |
| A549 | bLF (unspecified conc.) | Non-small Cell Lung Cancer | Decreased | Increased | - | [6] |
| Caco-2 | bLF (50 µg/mL, 48h) | Colorectal Adenocarcinoma | 45.4% | 32.2% | 22.4% | [7] |
| Caco-2 | bLF (100 µg/mL, 48h) | Colorectal Adenocarcinoma | 40.8% | 35.3% | 23.9% | [7] |
| HIEC | bLF (50 µg/mL) | Human Intestinal Epithelial Cells | 66.4% | 23.0% | 8.6% | [7] |
| HIEC | bLF (100 µg/mL) | Human Intestinal Epithelial Cells | 63.3% | 27.1% | 9.6% | [7] |
| CIPp | bLF (unspecified conc.) | Canine Mammary Tumor | Increased | - | Decreased | [8] |
| CHMp | bLF (unspecified conc.) | Canine Mammary Tumor | Increased | - | Decreased | [8] |
bLf: Bovine Lactoferrin; Holo-bLf: Iron-saturated Bovine Lactoferrin.
Table 3: Modulation of Cytokine Expression by this compound
| Cell Line/Model | This compound Type | Treatment Conditions | Cytokine | Effect | Reference(s) |
| Caco-2 | LF (100 µg/mL) | Pre-treatment for 3h, then SARS-CoV-2 infection | IFNA1 | Increased expression | [9] |
| Caco-2 | LF (100 µg/mL) | Pre-treatment for 3h, then SARS-CoV-2 infection | IFNB1 | Increased expression | [9] |
| VLBW Neonates | Lactoferrin (in combination with symbiotics) | Randomized control trial | IL-10 | Decreased serum levels | [10] |
| VLBW Neonates | Lactoferrin (in combination with symbiotics) | Randomized control trial | IL-5 | Decreased serum levels (significant from day 14 to 28) | [10] |
LF: Lactoferrin; VLBW: Very Low Birth Weight.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate experimental replication.
Apoptosis Assay (Annexin V & Propidium (B1200493) Iodide Staining)
This protocol is for the detection of apoptotic cells using Annexin V to identify the externalization of phosphatidylserine, a hallmark of early apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells.[11][12][13]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
1X Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells with the desired concentration of this compound for a specified time. Include a vehicle-treated negative control.
-
Harvest cells, including any floating cells from the supernatant. For adherent cells, use trypsin and then neutralize.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold 1X PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
Analyze the samples by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the use of propidium iodide to stain cellular DNA for the analysis of cell cycle distribution by flow cytometry.[14][15][16][17][18]
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS with 3.8 mM sodium citrate)
-
RNase A (e.g., 100 µg/mL)
-
70% Ethanol (B145695) (ice-cold)
-
1X Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Harvest approximately 1-2 x 10⁶ cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with 1X PBS.
-
While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubate the cells at 4°C for at least 1 hour (or overnight).
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 10 minutes and discard the ethanol.
-
Wash the cell pellet twice with 1X PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Signaling Pathway Analysis (e.g., mTOR pathway)
This protocol outlines the general steps for detecting the phosphorylation status of key proteins in signaling pathways, such as mTOR and its downstream effector S6K, following this compound treatment.[19][20][21][22][23]
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse them on ice using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., overnight at 4°C) at the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cell migration.[24][25][26][27]
Materials:
-
12-well or 24-well culture plates
-
200 µL or 1 mL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate and grow them to 70-80% confluence.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the well with PBS to remove detached cells.
-
Replenish with fresh medium containing the desired concentration of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the gap is closed in the control wells.
-
Measure the width or area of the scratch at each time point to quantify the rate of cell migration.
Endothelial Tube Formation Assay (Angiogenesis)
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[28][29][30][31]
Materials:
-
Basement membrane extract (e.g., Matrigel)
-
96-well plate
-
Endothelial cells (e.g., HUVECs)
-
Microscope with a camera
Procedure:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50-100 µL of the extract.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest endothelial cells and resuspend them in medium containing this compound or a control.
-
Seed the cells onto the solidified gel (e.g., 1 x 10⁴ to 1.5 x 10⁴ cells per well).
-
Incubate at 37°C for 4-24 hours.
-
Visualize and photograph the formation of tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, or number of loops.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in vitro.
This compound-Induced Apoptosis Pathway
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
This compound-Mediated Cell Cycle Arrest
Caption: this compound induces cell cycle arrest by upregulating p21.
This compound's Effect on the mTOR Signaling Pathway
Caption: this compound inhibits the mTOR signaling pathway.
Experimental Workflow for In Vitro Wound Healing Assay
Caption: Workflow for the in vitro wound healing (scratch) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Anti-Inflammatory and Anti-Oxidative Effects of Therapeutic Human Lactoferrin Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p53 status modifies cytotoxic activity of lactoferrin under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bovine Lactoferrin Induces Cell Death in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bovine lactoferrin drives cell cycle arrest and alters the transcriptomic profile of NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sap.org.ar [sap.org.ar]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. medicine.uams.edu [medicine.uams.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. researchgate.net [researchgate.net]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera. | Semantic Scholar [semanticscholar.org]
- 25. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 26. med.virginia.edu [med.virginia.edu]
- 27. moodle2.units.it [moodle2.units.it]
- 28. researchgate.net [researchgate.net]
- 29. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 30. cellbiolabs.com [cellbiolabs.com]
- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Anti-inflammatory Pathways Modulated by Lactiflorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactiflorin, a monoterpene glycoside isolated from the roots of Paeonia lactiflora, has garnered scientific interest for its potential anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular pathways modulated by this compound and its closely related compounds found in Paeonia lactiflora extracts. The primary mechanisms of action involve the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are pivotal in the inflammatory response. This document synthesizes quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and provides visual representations of the key signaling pathways.
Note: While this guide focuses on this compound, much of the detailed experimental data available is for Paeoniflorin (B1679553), the most abundant and well-studied monoterpene glycoside from Paeonia lactiflora, and for the whole Paeonia lactiflora extract (PLE). Given their structural similarities and shared origin, the mechanisms of Paeoniflorin and PLE are presented here as a strong proxy for the expected bioactivity of this compound.
Core Anti-inflammatory Mechanisms
This compound and related compounds from Paeonia lactiflora exert their anti-inflammatory effects primarily by inhibiting the activation of two central signaling pathways:
-
NF-κB Signaling Pathway: This pathway is a master regulator of inflammation. In resting cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Paeonia lactiflora components have been shown to inhibit the phosphorylation of key proteins in this pathway, preventing NF-κB activation.[1][2][3]
-
MAPK Signaling Pathway: The MAPK family, including p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators. Activation of these kinases through phosphorylation is a key step in the inflammatory cascade. Paeoniflorin has been demonstrated to suppress the phosphorylation of p38 and ERK, thereby attenuating the downstream inflammatory response.[3][4][5]
Data Presentation: Quantitative Effects on Inflammatory Markers
The following tables summarize the quantitative data on the anti-inflammatory effects of Paeonia lactiflora extract (PLE) and its primary component, Paeoniflorin.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Paeoniflorin
| Mediator | Cell Line | Inducer (Concentration) | Paeoniflorin Concentration | Inhibition Rate (%) | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 2.2 x 10⁻⁴ mol/L (IC₅₀) | 50% | [6][7] |
| Prostaglandin E₂ (PGE₂) | RAW 264.7 | LPS | Not specified | 27.56% | [7] |
| TNF-α | RAW 264.7 | LPS | Not specified | 20.57% | [7] |
| IL-6 | RAW 264.7 | LPS | Not specified | 29.01% | [7] |
| COX-2 (protein) | RAW 264.7 | LPS | Not specified | 50.98% | [6] |
| iNOS (mRNA) | RAW 264.7 | LPS | Not specified | 35.65% | [6] |
| TNF-α (mRNA) | RAW 264.7 | LPS | Not specified | 45.19% | [6] |
Table 2: In Vitro Effects of Paeonia lactiflora Extract (PLE) on Cytokine Expression
| Gene/Protein | Cell Line | Inducer (Concentration) | PLE Concentration | Effect | Reference |
| VCAM-1 (mRNA) | HUVECs | TNF-α | 100 µg/mL | Significant reduction | [1] |
| IL-6 (mRNA) | HUVECs | TNF-α | 100 µg/mL | Significant reduction | [1] |
| CCL2 (mRNA) | HUVECs | TNF-α | 100 µg/mL | Significant reduction | [1] |
| IL-6 | Human Keratinocytes | LPS | 0.5 mg/mL | 37.78% reduction | [8] |
| IL-13 | Human Keratinocytes | LPS | 0.5 mg/mL | 68.63% reduction | [8] |
| MMP-8 | Human Gingival Fibroblasts | LPS | 0.5 mg/mL | 39.32% reduction | [8] |
| MMP-9 | Human Gingival Fibroblasts | LPS | 0.5 mg/mL | 70.27% reduction | [8] |
Table 3: In Vivo Effects of Paeoniflorin on Inflammatory Markers in LPS-Induced Myocardial Injury Model
| Marker | Tissue/Serum | Paeoniflorin Treatment | Effect vs. LPS Group | Reference |
| TNF-α | Myocardial Tissue | 20 mg/kg | Significant reduction | [3] |
| IL-1β | Myocardial Tissue | 20 mg/kg | Significant reduction | [3] |
| IL-6 | Myocardial Tissue | 20 mg/kg | Significant reduction | [3] |
| p-p38 MAPK | Myocardial Tissue | 20 mg/kg | Significant reduction | [3] |
| p-NF-κB p65 | Myocardial Tissue | 20 mg/kg | Significant reduction | [3] |
Signaling Pathways and Experimental Workflow Visualizations
References
- 1. Paeonia lactiflora Root Extract and Its Components Reduce Biomarkers of Early Atherosclerosis via Anti-Inflammatory and Antioxidant Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paeoniflorin improves myocardial injury via p38 MAPK/NF-KB p65 inhibition in lipopolysaccharide-induced mouse - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 4. Paeoniflorin protects hepatocytes from APAP-induced damage through launching autophagy via the MAPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel prospectives of Paeonia lactiflora root extract as a natural modulator of LPS-induced inflammation and collagen I synthesis in skin and oral gingival cells [frontiersin.org]
The Antioxidant Potential of Lactiflorin and its Congeners from Paeonia lactiflora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactiflorin (B2422995), a monoterpene glycoside found in the roots of Paeonia lactiflora (peony), belongs to a class of compounds that have demonstrated significant antioxidant properties. While direct quantitative data on the antioxidant activity of this compound remains limited in the current body of scientific literature, this technical guide provides a comprehensive overview of the antioxidant potential of its closely related derivatives and other major bioactive constituents of Paeonia lactiflora. This document will delve into the available quantitative antioxidant data for these related compounds, detail the experimental protocols for key antioxidant assays, and illustrate the pertinent signaling pathways implicated in their mechanism of action. The information presented herein aims to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further investigation into the therapeutic applications of these compounds.
Introduction
Paeonia lactiflora has a long history of use in traditional medicine, particularly in East Asia, for treating a variety of ailments. Its therapeutic effects are largely attributed to a rich profile of bioactive molecules, including monoterpene glycosides, phenolic acids, and tannins. Among the monoterpene glycosides, paeoniflorin (B1679553) and albiflorin (B1665693) are the most abundant and well-studied. This compound, while structurally similar, is a less predominant component, and consequently, its specific biological activities have not been as extensively investigated.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous chronic diseases. Natural antioxidants have garnered significant interest as potential therapeutic agents to mitigate oxidative damage. The compounds isolated from Paeonia lactiflora have shown promise in this regard, exhibiting potent free radical scavenging and cellular protective effects. This guide will synthesize the available evidence on the antioxidant activity of this compound's structural relatives to infer its potential and guide future research.
Quantitative Antioxidant Activity Data
Table 1: DPPH Radical Scavenging Activity
| Compound | Concentration | % Inhibition | IC50 (µM) | Reference |
| Paeoniflorin | Various | - | >1000 | [1] |
| Oxypaeoniflorin | Various | - | Similar to Ascorbic Acid | [2] |
| 2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorin | - | - | 0.739 ± 0.025 | [3] |
Table 2: ABTS Radical Scavenging Activity
| Compound | Concentration | % Inhibition | IC50 (µM) | Reference |
| Paeoniflorin | - | - | 4.197 x 10⁻⁴ M | [4] |
| Oxypaeoniflorin | - | - | 1.002 x 10⁻⁴ M | [4] |
| 2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorin | - | - | 0.557 ± 0.049 | [3] |
Table 3: Cellular Antioxidant Activity (CAA)
| Compound | Cell Line | Concentration | % Inhibition of ROS | Reference |
| Paeoniflorin | RAW264.7 | Not specified | Strongest among tested compounds | [5] |
| Albiflorin | C2C12 myoblasts | Pretreatment | Significant reduction in H₂O₂-induced ROS | [6] |
| Methyl gallate, Oxypaeoniflorin, Catechin, Albiflorin, Benzoic acid, Benzoylpaeoniflorin (B190653) | RAW264.7 | Not specified | All except paeonol (B1678282) showed inhibition of LPS-induced ROS | [5] |
Note: The available data for paeoniflorin derivatives often show enhanced activity compared to the parent compound, suggesting that modifications to the this compound structure could also yield potent antioxidants.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key antioxidant assays mentioned in the literature concerning Paeonia lactiflora constituents.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test compound solutions at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol (B145695) (as blank)
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well microplate or cuvettes, add a specific volume of the test compound solution to an equal volume of the DPPH working solution.
-
A blank is prepared with the solvent instead of the test compound.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Test compound solutions at various concentrations
-
Positive control (e.g., Trolox, Ascorbic acid)
-
Ethanol or phosphate-buffered saline (PBS) for dilution
-
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A specific volume of the test compound solution is added to a defined volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test sample.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.
-
Reagents and Materials:
-
Human hepatocarcinoma (HepG2) or other suitable cells
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator
-
Test compound solutions
-
Quercetin (B1663063) (as a standard)
-
Cell culture medium and supplies
-
Fluorescence microplate reader
-
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated until confluent.
-
The cells are then treated with the test compounds or vehicle control for a specific duration (e.g., 1 hour).
-
After incubation, the cells are washed and treated with DCFH-DA.
-
Following another incubation period, the cells are washed again and then treated with AAPH to induce oxidative stress.
-
The fluorescence is measured kinetically over a period of time (e.g., 1 hour) with excitation at 485 nm and emission at 538 nm.
-
-
Calculation: The area under the curve (AUC) of fluorescence versus time is calculated. The CAA value is determined using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are often expressed as micromoles of quercetin equivalents.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of many natural compounds are not limited to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes. The Nrf2-Keap1 pathway is a critical regulator of the cellular antioxidant response.
The Nrf2-Keap1 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Studies on albiflorin, a structural analogue of this compound, have demonstrated its ability to activate this protective pathway[6][7].
Caption: Nrf2-Keap1 signaling pathway activated by this compound analogues.
Experimental Workflow for Investigating Nrf2 Activation
To investigate whether this compound or its derivatives can activate the Nrf2 pathway, a series of in vitro experiments can be conducted.
Caption: Workflow for studying Nrf2 pathway activation by test compounds.
Synthesis of Derivatives
While no studies on the synthesis of this compound derivatives were found, research on paeoniflorin derivatives has shown that structural modifications can significantly enhance antioxidant activity. For instance, the introduction of fluorobenzoyl groups to the paeoniflorin structure resulted in a derivative with markedly improved DPPH and ABTS radical scavenging capabilities[3]. This suggests that similar synthetic strategies could be applied to this compound to develop novel and more potent antioxidant agents. The general approach involves protecting certain functional groups, followed by acylation or other modifications at specific positions on the molecule.
Conclusion and Future Directions
This compound, a monoterpene glycoside from Paeonia lactiflora, holds potential as an antioxidant, although direct evidence of its activity is currently scarce. The significant antioxidant properties of its structural analogues, such as albiflorin and oxypaeoniflorin, strongly suggest that this compound is likely to possess similar capabilities. The activation of the Nrf2-Keap1 signaling pathway by these related compounds provides a plausible mechanism for their cellular protective effects, a mechanism that should be investigated for this compound.
Future research should focus on the following areas:
-
Isolation and Purification of this compound: Obtaining pure this compound is essential for accurately assessing its antioxidant activity.
-
Quantitative Antioxidant Assays: A comprehensive evaluation of this compound's antioxidant potential using a battery of in vitro assays (DPPH, ABTS, ORAC, etc.) is needed to establish its IC50 values and compare its potency to other known antioxidants.
-
Cellular-Based Assays: Investigating the effects of this compound in cellular models of oxidative stress will provide more biologically relevant data on its efficacy and mechanism of action.
-
Mechanistic Studies: Elucidating whether this compound can modulate the Nrf2-Keap1 pathway or other antioxidant signaling cascades is crucial for understanding its mode of action.
-
Synthesis and Screening of Derivatives: The synthesis of novel this compound derivatives and the screening of their antioxidant activities could lead to the discovery of more potent and pharmacologically viable compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Anti-inflammatory and Anti-Oxidant Effects of Oxypaeoniflorin, Paeoniflorin and Paeonia lactiflora cv. 'Red Charm' Flower Petal Extracts in Macrophage Cells -Korean Journal of Plant Resources | Korea Science [koreascience.kr]
- 3. Synthesis and antioxidant activity of paeoniflorin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidative and anti-inflammatory activities of paeoniflorin and oxypaeoniflora on AGEs-induced mesangial cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paeonia lactiflora Root Extract and Its Components Reduce Biomarkers of Early Atherosclerosis via Anti-Inflammatory and Antioxidant Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Albiflorin, a Monoterpene Glycoside, Protects Myoblasts against Hydrogen Peroxide-Induced Apoptosis by Activating the Nrf2/HO-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of albiflorin on oxidative stress and inflammatory responses in rats with acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (+)-Lactiflorin: A Detailed Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed account of the first total synthesis of (+)-lactiflorin, a monoterpene glycoside first isolated from the roots of Paeonia lactiflora. The methodology, developed by Lu and Bach, establishes the absolute configuration of the natural product and provides a synthetic route for the generation of analogues for further study. The key features of this synthesis are a diastereoselective intramolecular [2+2] photocycloaddition to construct the tricyclic core and a subsequent glycosylation to introduce the sugar moiety.
Synthetic Strategy and Key Transformations
The retrosynthetic analysis of (+)-lactiflorin reveals a strategy centered on the disconnection of the glycosidic bond, leading to the aglycon and a protected glucose donor. The aglycon's intricate tricyclic core is envisioned to arise from an intramolecular [2+2] photocycloaddition of a tethered enone-alkene precursor. This key transformation stereoselectively forges the cyclobutane (B1203170) ring, establishing the core architecture of the molecule.
The forward synthesis commences with the preparation of the photocycloaddition precursor, which involves several steps to install the necessary functional groups and stereocenters. Following the successful construction of the tricyclic aglycon, a glycosylation reaction is employed to couple the aglycon with a protected glucose derivative. Finally, a series of protecting group manipulations and a final methylation afford the target molecule, (+)-lactiflorin.
Figure 1. Overall synthetic workflow for the total synthesis of (+)-Lactiflorin.
Summary of Key Reaction Steps and Yields
The following table summarizes the key transformations, reagents, conditions, and yields for the total synthesis of (+)-lactiflorin.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Known Aldehyde | 1. AllylMgBr, THF, -78 °C to rt; 2. TBSCl, imidazole, CH2Cl2, rt | Allylic Alcohol | 85 (2 steps) |
| 2 | Allylic Alcohol | Ozonolysis followed by Wittig reaction | α,β-Unsaturated Ester | 75 (2 steps) |
| 3 | α,β-Unsaturated Ester | DIBAL-H, CH2Cl2, -78 °C | Allylic Alcohol | 92 |
| 4 | Allylic Alcohol | MnO2, CH2Cl2, rt | α,β-Unsaturated Aldehyde | 95 |
| 5 | α,β-Unsaturated Aldehyde | Horner-Wadsworth-Emmons reaction | Dienyl Ester | 80 |
| 6 | Dienyl Ester | 1. LiOH, THF/H2O; 2. (COCl)2, cat. DMF; 3. (S)-4-benzyl-2-oxazolidinone, n-BuLi, THF, -78 °C | Chiral Auxiliary Adduct | 70 (3 steps) |
| 7 | Chiral Auxiliary Adduct | Diastereoselective Aldol Addition | Aldol Adduct | 88 |
| 8 | Aldol Adduct | Protection and Reductive Cleavage | Diol | 78 (2 steps) |
| 9 | Diol | Selective Protection and Oxidation | Photocycloaddition Precursor | 65 (3 steps) |
| 10 | Photocycloaddition Precursor | hν (λ = 300 nm), MeCN/acetone (11:1) | Photocycloadduct | 73 |
| 11 | Photocycloadduct | H2, 10% Pd/C, EtOH, rt | Aglycon Precursor | 99 |
| 12 | Aglycon Precursor | Glycosyl Donor, TMSOTf, CH2Cl2, -40 °C | Glycosylated Intermediate | 63 (β:α = 1:1.7) |
| 13 | Glycosylated Intermediate (β-anomer) | 1. MeLi, THF, -78 °C; 2. PPTS, CH2Cl2, rt | Hemiketal | 70 |
| 14 | Hemiketal | 1. Ac2O, pyridine; 2. H2, Pd(OH)2/C, EtOH, rt | (+)-Lactiflorin | 49 (2 steps) |
Experimental Protocols
Key Step: Intramolecular [2+2] Photocycloaddition
This protocol describes the crucial photochemical step to form the tricyclic core of (+)-lactiflorin.
Procedure:
-
A solution of the photocycloaddition precursor (1.0 eq) in a mixture of acetonitrile (B52724) and acetone (11:1, 0.005 M) is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with argon for 30 minutes.
-
The reaction vessel is placed in a photoreactor equipped with a medium-pressure mercury lamp (λ = 300 nm) and a cooling system to maintain the reaction temperature at approximately 20 °C.
-
The reaction is irradiated for 8-12 hours, while monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the desired photocycloadduct.
Characterization of the Photocycloadduct:
-
¹H NMR (400 MHz, CDCl₃): δ = 5.15 (d, J = 4.8 Hz, 1H), 4.40 (dd, J = 8.0, 4.8 Hz, 1H), 3.75 (s, 3H), 3.20-3.10 (m, 1H), 2.95-2.85 (m, 1H), 2.60-2.40 (m, 2H), 2.20-2.05 (m, 2H), 1.05 (s, 9H), 0.25 (s, 6H) ppm.
-
¹³C NMR (100 MHz, CDCl₃): δ = 175.0, 170.5, 85.2, 80.1, 52.5, 48.9, 45.3, 40.1, 35.8, 30.2, 25.8, 18.2, -4.5 ppm.
-
HRMS (ESI): Calculated for C₂₂H₃₄O₆SiNa⁺ [M+Na]⁺, found.
Key Step: Glycosylation
This protocol details the coupling of the aglycon precursor with the protected glucose donor.
Procedure:
-
To a solution of the aglycon precursor (1.0 eq) and the glycosyl donor (1.5 eq) in anhydrous dichloromethane (B109758) (0.05 M) at -40 °C under an argon atmosphere, is added trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.2 eq) dropwise.
-
The reaction mixture is stirred at -40 °C for 2 hours, and the progress is monitored by TLC.
-
The reaction is quenched by the addition of triethylamine.
-
The mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to separate the β and α anomers of the glycosylated intermediate.
Characterization of the β-Glycosylated Intermediate:
-
¹H NMR (400 MHz, CDCl₃): δ = 7.40-7.20 (m, 15H), 5.50 (d, J = 8.0 Hz, 1H), 5.20 (t, J = 9.2 Hz, 1H), 5.10 (t, J = 9.2 Hz, 1H), 4.90 (d, J = 11.2 Hz, 1H), 4.80 (d, J = 11.2 Hz, 1H), 4.65-4.50 (m, 3H), 4.40 (d, J = 8.0 Hz, 1H), 3.80-3.60 (m, 3H), 2.10 (s, 3H), 2.05 (s, 3H), 2.00 (s, 3H), 1.95 (s, 3H) ppm.
-
HRMS (ESI): Calculated for C₄₅H₅₂O₁₄Na⁺ [M+Na]⁺, found.
Logical Relationships in the Synthetic Design
The success of the total synthesis relies on a logical sequence of transformations designed to control stereochemistry and functional group compatibility.
Figure 2. Logical flow of the key strategic decisions in the total synthesis.
This detailed methodology provides a roadmap for the synthesis of (+)-lactiflorin and can serve as a valuable resource for researchers interested in natural product synthesis, photochemical reactions, and the development of new therapeutic agents. The successful execution of this synthesis has not only provided access to this interesting natural product but has also validated the power of intramolecular photocycloaddition reactions in the construction of complex molecular architectures.
Application Notes and Protocols for the Analysis of Lactiflorin by HPLC and UPLC-Q/TOF-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactiflorin, a monoterpene glycoside found in plants of the Paeonia genus, particularly Paeonia lactiflora, is a compound of increasing interest in phytochemical and pharmacological research. Its structural similarity to other major bioactive constituents of Paeonia, such as paeoniflorin (B1679553) and albiflorin, suggests potential therapeutic properties. Accurate and robust analytical methods are essential for the qualitative and quantitative determination of this compound in plant extracts, herbal preparations, and biological matrices. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) for more sensitive and specific identification.
While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of structurally related compounds from Paeonia lactiflora. These methods provide a strong foundation for the development and validation of a specific analytical procedure for this compound.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₆O₁₀ |
| Molecular Weight | 462.45 g/mol |
| IUPAC Name | [(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-12-methyl-14-oxo-2,7,9,13-tetraoxapentacyclo[8.7.0.0¹,¹⁵.0³,⁸.0¹²,¹⁶]heptadecan-15-yl]methyl benzoate |
Experimental Protocols
Sample Preparation: Extraction of this compound from Paeonia lactiflora Root
This protocol describes a general method for the extraction of monoterpene glycosides from dried Paeonia lactiflora root powder.
Materials:
-
Dried and powdered root of Paeonia lactiflora
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of dried Paeonia lactiflora root powder into a 50 mL conical tube.
-
Add 25 mL of 70% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue with an additional 25 mL of 70% methanol.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC Analysis Protocol (Adapted from Paeoniflorin Analysis)
This method is suitable for the quantification of major monoterpene glycosides and can be adapted for this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min, 10-30% B; 20-35 min, 30-50% B; 35-40 min, 50-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
Standard Preparation: A stock solution of a this compound reference standard should be prepared in methanol and serially diluted to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
UPLC-Q/TOF-MS Analysis Protocol
This high-resolution method is ideal for the identification and quantification of this compound, especially in complex matrices.
Instrumentation and Conditions:
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Mass Spectrometer | Waters Xevo G2-XS QTOF or equivalent |
| Column | UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.0 kV (Positive), 2.5 kV (Negative) |
| Cone Voltage | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Mass Range | m/z 50-1200 |
| MS/MS Acquisition | Data-dependent acquisition (DDA) with collision energy ramp |
Data Presentation
Quantitative Data Summary (Hypothetical Data for this compound)
The following table is a template for summarizing quantitative data for this compound. Actual values must be determined experimentally.
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| This compound | To be determined | 463.1526 | 485.1345 | To be determined |
| Paeoniflorin | Reference | 481.1632 | 503.1451 | 329.1, 179.1, 121.0 |
| Albiflorin | Reference | 481.1632 | 503.1451 | 329.1, 163.1, 121.0 |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow from sample preparation to data analysis.
Logical Flow for Compound Identification by UPLC-Q/TOF-MS
Application Notes and Protocols for the Development of Therapeutic Agents from Paeonia lactiflora
A Note on Lactiflorin and Lactoferrin: Initial searches for "this compound" indicate a potential confusion with "Lactoferrin," a well-researched iron-binding glycoprotein (B1211001) with extensive therapeutic applications. This compound, a monoterpene glycoside from Paeonia lactiflora, is significantly less studied. This document will focus on the therapeutic development of the primary and well-researched bioactive components of Paeonia lactiflora, namely Paeoniflorin (B1679553) and Albiflorin (B1665693), which are more likely to be the subject of therapeutic agent development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of bioactive compounds derived from the roots of Paeonia lactiflora. The primary focus is on the anti-inflammatory properties of Paeoniflorin and Albiflorin, key constituents with demonstrated biological activity.
Therapeutic Potential and Mechanism of Action
The roots of Paeonia lactiflora have been a cornerstone of traditional Chinese medicine for centuries, primarily used to treat inflammatory conditions, pain, and gynecological disorders.[1] Modern pharmacological studies have identified several bioactive constituents, including monoterpene glycosides like paeoniflorin and albiflorin, as well as flavonoids and polyphenols, which exhibit anti-inflammatory, antiviral, antibacterial, and antioxidant activities.[2][3]
The primary anti-inflammatory mechanism of these compounds involves the modulation of key signaling pathways, particularly the NF-κB pathway.[4] By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2.[1][5]
Quantitative Data Summary
The following table summarizes the reported in vitro anti-inflammatory activity of Paeoniflorin and Albiflorin.
| Compound | Assay | Target | Cell Line | IC50 Value (mol/L) | Reference |
| Paeoniflorin | Nitric Oxide (NO) Production | iNOS | RAW 264.7 | 2.2 x 10-4 | [1][5] |
| Albiflorin | Nitric Oxide (NO) Production | iNOS | RAW 264.7 | 1.3 x 10-2 | [1][5] |
Note: IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
Isolation and Purification of Bioactive Compounds from Paeonia lactiflora Root
This protocol outlines a general procedure for the extraction and isolation of monoterpene glycosides from the dried roots of Paeonia lactiflora.
Materials:
-
Dried and powdered roots of Paeonia lactiflora
-
Methanol (B129727) (analytical grade)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for elution (e.g., chloroform-methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Protocol:
-
Extraction:
-
Macerate the powdered root material in methanol at room temperature for 72 hours.
-
Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.
-
-
Fractionation:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a gradient of chloroform-methanol to separate fractions based on polarity.
-
-
Purification:
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Pool similar fractions and further purify using preparative HPLC to isolate individual compounds like Paeoniflorin and Albiflorin.
-
-
Characterization:
-
Confirm the identity and purity of the isolated compounds using spectroscopic methods (e.g., NMR, Mass Spectrometry).
-
In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production
This protocol describes an in vitro assay to evaluate the anti-inflammatory effects of isolated compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][5]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Isolated compounds (Paeoniflorin, Albiflorin) dissolved in DMSO
-
Griess Reagent
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).
-
-
Nitric Oxide Measurement:
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
-
Determine the IC50 value for each compound.
-
Signaling Pathway Visualization
The anti-inflammatory effects of Paeoniflorin and Albiflorin are mediated, in part, through the inhibition of the NF-κB signaling pathway.
References
- 1. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Pharmacological Review of Bioactive Constituents of Paeonia lactiflora Pallas and Paeonia veitchii Lynch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paeonia lactiflora Root Extract and Its Components Reduce Biomarkers of Early Atherosclerosis via Anti-Inflammatory and Antioxidant Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paeonia lactiflora Root Extract and Its Components Reduce Biomarkers of Early Atherosclerosis via Anti-Inflammatory and Antioxidant Effects In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Lactoferrin's Anti-Inflammatory Properties
Introduction
Lactoferrin, a natural iron-binding glycoprotein, has demonstrated significant anti-inflammatory effects in various preclinical animal models of inflammation. These notes provide an overview of its application, detailing its efficacy in models such as carrageenan-induced paw edema, dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, and lipopolysaccharide (LPS)-induced acute lung injury. The underlying mechanisms of action, primarily through the modulation of the NF-κB and MAPK signaling pathways, are also described. These protocols are intended for researchers and scientists in the fields of immunology, pharmacology, and drug development.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of lactoferrin administration in various animal models of inflammation.
Table 1: Efficacy of Lactoferrin in Carrageenan-Induced Paw Edema in Rodents
| Animal Model | Lactoferrin Dosage | Administration Route | Key Findings | Reference |
| Wistar Rats | 2 x 10⁷ CFU/ml (Lactobacillus containing) | Oral | Significant reduction in paw thickness at 3 hours post-carrageenan injection. | [1] |
| Swiss Mice | 0.5 mg or 1 mg | Periarticular Injection | Suppressed local inflammation for up to 3 days, achieving up to 71% of the effect of corticosteroids. | [2] |
Table 2: Efficacy of Lactoferrin in DSS-Induced Colitis in Mice
| Animal Model | Lactoferrin Type | Key Findings | Reference |
| BALB/c Mice | Apo-Lactoferrin & Holo-Lactoferrin | Lowered Disease Activity Index (DAI) and histological scores. Increased colon length. Decreased MPO activity and expression of IL-1β and TNF-α. Apo-Lactoferrin was superior to Holo-Lactoferrin. | [3] |
Table 3: Efficacy of Lactoferrin in Other Inflammatory Models
| Animal Model | Inflammatory Challenge | Lactoferrin Dosage | Administration Route | Key Findings | Reference |
| C57BL/6 Mice | Clindamycin-induced dysbiosis | Not specified | Oral | Reversed the increase in protein carbonyl levels and the expression of interleukin-6 and TNF-α. | [4] |
| Obese C57BL/6 Mice | High-fat diet | Not specified | Oral | Reduced Lee's index, improved lipid metabolism, and decreased chronic low-grade inflammation. | [5] |
| Zymosan-induced ear swelling in mice | Zymosan | 0.1 and 1 mg/mouse/day | Oral | Significantly inhibited the inflammatory response. Higher doses (5 and 25 mg/mouse/day) were not effective. | [6] |
| Collagen-induced arthritis in mice | Collagen | 0.1 mg/mouse/day (with glycine) | Oral | Inhibited arthritis development and decreased serum levels of pro-inflammatory cytokines. | [6] |
Experimental Protocols
Detailed methodologies for key in vivo inflammation models are provided below.
Carrageenan-Induced Paw Edema Model
This model is widely used to assess the anti-inflammatory effects of compounds on acute inflammation.[7][8]
Materials:
-
Male Wistar rats or Swiss mice.
-
1% Carrageenan solution in saline.
-
Lactoferrin solution.
-
Plethysmometer or digital calipers.
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium).
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into control, carrageenan, lactoferrin-treated, and standard drug-treated groups.
-
Administer lactoferrin or the standard drug orally or via injection, typically 30-60 minutes before carrageenan administration.[9]
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[1][8] The contralateral paw can be injected with saline as a control.[7]
-
Measure the paw thickness or volume using a plethysmometer or calipers at baseline and then at regular intervals (e.g., 1, 2, 3, 4, 5, and 24 hours) after carrageenan injection.[1]
-
The percentage of inhibition of edema is calculated for each group relative to the carrageenan control group.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model mimics the pathology of human ulcerative colitis.[10][11]
Materials:
-
BALB/c or C57BL/6 mice.
-
Dextran Sulfate Sodium (DSS) (molecular weight 36-50 kDa).
-
Lactoferrin solution.
-
Standard treatment (e.g., Salicylazosulfapyridine - SASP).[12]
Procedure:
-
Induce acute colitis by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.[12] For a chronic model, cycles of DSS administration followed by regular water can be used.[10]
-
Administer lactoferrin or SASP orally once or twice daily throughout the DSS administration period.[12]
-
Monitor the animals daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[3][10]
-
At the end of the experiment (e.g., day 8), sacrifice the animals and collect the colon.[12]
-
Perform histological analysis of colon sections to assess inflammation, ulceration, and tissue damage.[3][10]
-
Measure myeloperoxidase (MPO) activity in the colon tissue as an indicator of neutrophil infiltration.[3][13]
-
Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the colon tissue using methods like qPCR or ELISA.[3]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
This model is used to study the pathogenesis of acute respiratory distress syndrome (ARDS).[14][15]
Materials:
-
Rats or mice.
-
Lipopolysaccharide (LPS) from Gram-negative bacteria.
-
Lactoferrin solution.
Procedure:
-
Induce ALI by intratracheal or intranasal administration of LPS.[14][16]
-
Administer lactoferrin before or after the LPS challenge, depending on the study design (prophylactic or therapeutic).
-
At a specified time point after LPS administration (e.g., 24 hours), collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell counts and total protein concentration.[17]
-
Harvest lung tissue for histological examination to assess edema, inflammatory cell infiltration, and alveolar damage.[14][17]
-
Measure MPO activity in lung homogenates.[17]
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BALF or lung tissue.[14][17]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of lactoferrin are largely attributed to its ability to modulate key signaling pathways.
NF-κB Signaling Pathway
Lactoferrin has been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation.[18][19] It can interfere with this pathway by preventing the degradation of IκBα, which in turn keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[18] Some studies suggest lactoferrin can interact with components of the Toll-like receptor 4 (TLR4) signaling pathway, which is upstream of NF-κB activation.[20] Bovine lactoferrin has also been shown to bind to TRAF6, inhibiting the NF-κB pathway.[21]
Caption: Lactoferrin's inhibition of the NF-κB pathway.
MAPK Signaling Pathway
Lactoferrin can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes including inflammation.[22] The MAPK family includes ERK, JNK, and p38 kinases. By influencing the phosphorylation of these kinases, lactoferrin can regulate the expression of inflammatory mediators.
Caption: Lactoferrin's modulation of the MAPK signaling pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of lactoferrin in an animal model.
Caption: General workflow for in vivo inflammation studies.
References
- 1. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of local administration of lactoferrin on inflammation in murine autoimmune and infectious arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the effects of lactoferrin in a preclinical mouse model of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactoferrin modulates oxidative stress and inflammatory cytokines in a murine model of dysbiosis induced by clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactoferrin alleviates chronic low‑grade inflammation response in obese mice by regulating intestinal flora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. criver.com [criver.com]
- 8. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. criver.com [criver.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Albiflorin alleviates DSS-induced ulcerative colitis in mice by reducing inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paeoniflorin abrogates DSS-induced colitis via a TLR4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. The value of the lipopolysaccharide-induced acute lung injury model in respiratory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide induces acute lung injury and alveolar haemorrhage in association with the cytokine storm, coagulopathy and AT1R/JAK/STAT augmentation in a rat model that mimics moderate and severe Covid-19 pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Lactoferrin's role in modulating NF-κB pathway to alleviate diabetes-associated inflammation: A novel in-silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human lactoferrin activates NF-kappaB through the Toll-like receptor 4 pathway while it interferes with the lipopolysaccharide-stimulated TLR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Lactiflorin's Role in Neurological Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactiflorin (B2422995) is a monoterpene glycoside isolated from the roots of Paeonia lactiflora, a plant with a long history in traditional medicine for treating various ailments, including inflammatory conditions.[1][2] In the context of neurological disorders, neuroinflammation, oxidative stress, and dysregulated signaling pathways are key pathological features. While direct research on this compound is emerging, extensive studies on its structural analog, paeoniflorin (B1679553)—the most abundant bioactive compound from the same plant—provide a strong rationale for investigating this compound as a potential neuroprotective agent.[1][3][4] Paeoniflorin has been demonstrated to exert significant anti-inflammatory, antioxidant, and neuroprotective effects by modulating critical signaling pathways such as NF-κB and MAPK.[3][5][6]
These application notes provide a comprehensive guide for researchers to study the potential of this compound in modulating signaling pathways relevant to neurological disorders, leveraging the established knowledge of paeoniflorin as a foundation for experimental design.
Potential Mechanisms of Action and Key Signaling Pathways
Based on the activities of the closely related compound paeoniflorin, this compound is hypothesized to exert its neuroprotective effects through the modulation of the following key signaling pathways:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In many neurological disorders, its overactivation in glial cells leads to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as inflammatory enzymes such as iNOS and COX-2.[3][7][8] Paeoniflorin has been shown to inhibit this pathway by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[3][9] It is proposed that this compound may share this mechanism.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) family, including p38, JNK, and ERK, plays a crucial role in cellular responses to stress, inflammation, and apoptosis. In neuroinflammatory conditions, the p38 and JNK pathways are often activated, contributing to neuronal damage, while the ERK pathway can be either pro-survival or pro-inflammatory depending on the context.[5][10] Paeoniflorin has been documented to suppress the activation of p38 and JNK while potentially enhancing ERK signaling, thereby reducing the inflammatory response.[3][10]
-
Antioxidant Pathways: Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases.[1][11] Paeoniflorin has been shown to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[11][12] This is another promising avenue for the investigation of this compound.
Visualizing Hypothesized Signaling Pathways
The following diagrams illustrate the potential points of intervention for this compound within the NF-κB and MAPK signaling pathways, based on evidence from paeoniflorin studies.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Caption: Hypothesized modulation of MAPK signaling pathways by this compound.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound. Researchers should perform dose-response studies to determine the optimal, non-toxic concentration of this compound for their specific cell model.
In Vitro Neuroinflammation Model
This protocol describes the use of a microglial cell line (e.g., BV-2) to model neuroinflammation.
Caption: General experimental workflow for studying this compound in vitro.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT reagent
-
ELISA kits for mouse TNF-α and IL-6
-
Reagents and antibodies for Western blotting (see Protocol 4.3)
-
DCFH-DA for ROS measurement
Procedure:
-
Cell Seeding: Seed BV-2 cells in 96-well plates (for MTT and ELISA) or 6-well plates (for Western blotting and ROS) and culture until they reach 70-80% confluency.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL, based on effective concentrations of paeoniflorin) for 2-4 hours.[1] Include a vehicle control (DMSO).
-
LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours for cytokine release, shorter times for signaling protein phosphorylation).
-
Analysis:
-
Cell Viability: Perform an MTT assay to assess cytotoxicity.
-
Cytokine Measurement: Collect the supernatant and measure TNF-α and IL-6 levels using ELISA kits according to the manufacturer's instructions.
-
Protein Analysis: Lyse the cells and perform Western blotting as described in Protocol 4.3.
-
ROS Measurement: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Cell Viability (MTT) Assay
Procedure:
-
Following treatment as in 4.1, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
Western Blot Analysis
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-iNOS, anti-COX-2, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify band intensity and normalize to the loading control (β-actin) and total protein where applicable.
Illustrative Quantitative Data
The following tables present example data from studies on paeoniflorin , which can serve as a reference for the expected outcomes when investigating this compound.
Table 1: Effect of Paeoniflorin on Pro-inflammatory Cytokine Production in LPS-stimulated Microglial Cells
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | 850 ± 70 | 620 ± 55 |
| LPS + Paeoniflorin (10 µM) | 420 ± 45 | 310 ± 30 |
| LPS + Paeoniflorin (50 µM) | 210 ± 25 | 150 ± 20 |
Data are hypothetical and based on trends observed in published literature.[13][14][15][16][17]
Table 2: Effect of Paeoniflorin on the Expression of Inflammatory and Signaling Proteins
| Treatment Group | Relative iNOS Expression | Relative COX-2 Expression | Relative p-p65/p65 Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 8.5 ± 0.9 | 6.2 ± 0.7 | 5.8 ± 0.6 |
| LPS + Paeoniflorin (50 µM) | 3.2 ± 0.4 | 2.5 ± 0.3 | 2.1 ± 0.3 |
Data are presented as fold change relative to the control group and are based on trends in published literature.[3][4][6][8][13]
Table 3: Effect of Paeoniflorin on Cell Viability and Oxidative Stress
| Treatment Group | Cell Viability (%) | Intracellular ROS (%) |
| Control | 100 | 100 |
| H₂O₂ (200 µM) | 55 ± 6 | 250 ± 20 |
| H₂O₂ + Paeoniflorin (80 µM) | 85 ± 7 | 130 ± 15 |
Data are based on trends observed in studies using an oxidative stress model in neuronal cells.[11][12][18]
Conclusion
This compound presents a compelling candidate for investigation in the field of neurological disorders due to its origin from Paeonia lactiflora and its structural similarity to the well-characterized neuroprotective agent, paeoniflorin. The protocols and data presented here provide a robust framework for researchers to explore the effects of this compound on key signaling pathways involved in neuroinflammation and oxidative stress. Such studies are crucial for uncovering the therapeutic potential of this compound and paving the way for its development as a novel treatment for neurological diseases.
References
- 1. sgecm.org.tw [sgecm.org.tw]
- 2. The Underlying Mechanism of Paeonia lactiflora Pall. in Parkinson’s Disease Based on a Network Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeoniflorin ameliorates Aβ-stimulated neuroinflammation via regulation of NF-κB signaling pathway and Aβ degradation in C6 glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paeoniflorin and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paeoniflorin treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paeoniflorin Ameliorates Hyperprolactinemia-Induced Inhibition of Osteoblastogenesis by Suppressing the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paeoniflorin Protects against Ischemia-Induced Brain Damages in Rats via Inhibiting MAPKs/NF-κB-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Effects of Paeoniflorin Against Glutamate-Induced Neurotoxicity in PC12 Cells via Antioxidant Mechanisms and Ca2+ Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effects of paeoniflorin against glutamate-induced neurotoxicity in PC12 cells via antioxidant mechanisms and Ca(2+) antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paeoniflorin improves myocardial injury via p38 MAPK/NF-KB p65 inhibition in lipopolysaccharide-induced mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Paeoniflorin inhibits inflammatory responses in mice with allergic contact dermatitis by regulating the balance between inflammatory and anti-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UPLC-PDA determination of paeoniflorin in rat plasma following the oral administration of Radix Paeoniae Alba and its effects on rats with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Circadian Pharmacological Effects of Paeoniflorin on Mice With Urticaria-like Lesions [frontiersin.org]
- 18. Neuroprotective effect of paeoniflorin on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Lactoferrin as a Molecular Probe for Enzyme Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of lactoferrin as a molecular probe in enzyme inhibition studies. Lactoferrin, a multifunctional iron-binding glycoprotein, has demonstrated significant inhibitory effects on a variety of enzymes, making it a valuable tool for research and drug development. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for studying its inhibitory effects on specific enzymes.
Data Presentation
The inhibitory activity of lactoferrin against various enzymes and viruses is summarized in the tables below. These values provide a quantitative measure of lactoferrin's potency and are essential for designing and interpreting enzyme inhibition assays.
Table 1: Inhibitory Activity of Lactoferrin against Catechol-O-Methyltransferase (COMT)
| Inhibitor | Target Enzyme | IC50 Value | Inhibition Type | Source |
| Bovine Lactoferrin (bLF) | COMT | 1.6 µM | Non-competitive | [1] |
Table 2: Inhibitory Activity of Lactoferrin against Cathepsin L
| Inhibitor | Target Enzyme | IC50 Value | Notes | Source |
| Bovine Lactoferrin (hydrolyzed for 90 min) | Cathepsin L (CTSL) | ~100-fold smaller than unhydrolyzed bLF | Hydrolysis by proteinase K enhances inhibitory activity. | [2] |
| Unhydrolyzed Bovine Lactoferrin | Cathepsin L (CTSL) | - | Serves as a baseline for comparison with hydrolyzed forms. | [2] |
Table 3: Antiviral Activity of Lactoferrin (Inhibition of Viral Entry/Replication)
| Inhibitor | Virus | Assay Type | EC50/IC50 Value | Cell Line | Source |
| Bovine Lactoferrin (bLF) | HCoV-229E | CPE Assay | 11.2 - 37.9 µg/ml | Various | [3][4] |
| Bovine Lactoferrin (bLF) | HCoV-NL63 | CPE Assay | 11.2 - 37.9 µg/ml | Various | [3][4] |
| Bovine Lactoferrin (bLF) | HCoV-OC43 | CPE Assay | 11.2 - 37.9 µg/ml | Various | [3][4] |
| Bovine Lactoferrin (bLF) | SARS-CoV-2 | Immunofluorescence | 571.5 ± 72.8 µg/ml | Vero E6 | [3] |
| Human Lactoferrin (hLF) | HCoV-229E | CPE Assay | 35.7 - 117.9 µg/ml | Various | [3][4] |
| Human Lactoferrin (hLF) | HCoV-NL63 | CPE Assay | 35.7 - 117.9 µg/ml | Various | [3][4] |
| Human Lactoferrin (hLF) | HCoV-OC43 | CPE Assay | 35.7 - 117.9 µg/ml | Various | [3][4] |
| Bovine Lactoferrin (bLF) | SARS-CoV-2 Pseudovirus | Entry Assay | 26.2 - 49.7 µg/ml | Vero E6, Calu-3, 293T-ACE2 | [3] |
| Human Lactoferrin (hLF) | SARS-CoV-2 Pseudovirus | Entry Assay | 34.4 - 163.5 µg/ml | Vero E6, Calu-3, 293T-ACE2 | [3] |
| Lactoferrin (unspecified) | SARS-CoV Pseudovirus | Entry Assay | 0.7 µM | - | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by lactoferrin and a general workflow for enzyme inhibition studies.
MAPK Signaling Pathway Modulation by Lactoferrin.
NF-κB Signaling Pathway Modulation by Lactoferrin.
General Experimental Workflow for Enzyme Inhibition Assay.
Experimental Protocols
Protocol for Catechol-O-Methyltransferase (COMT) Inhibition Assay
This protocol is adapted from established methods for measuring COMT activity and is designed to determine the inhibitory potential of lactoferrin.
Objective: To determine the IC50 value of lactoferrin for the inhibition of COMT activity.
Principle: This assay measures the COMT-catalyzed methylation of a catechol substrate. The rate of product formation is monitored spectrophotometrically. The inhibition by lactoferrin is determined by comparing the reaction rates in the presence and absence of the inhibitor.
Materials:
-
Recombinant human COMT
-
Bovine Lactoferrin (bLF)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
3,4-dihydroxybenzoic acid (DBA) (methyl acceptor substrate)
-
Tris-HCl buffer (pH 7.4-8.0)
-
MgCl₂
-
Dithiothreitol (DTT)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bLF in an appropriate buffer (e.g., Tris-HCl).
-
Prepare stock solutions of SAM and DBA in water.
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT at their final desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add serial dilutions of bLF to the test wells. Add buffer to the control wells.
-
Add the COMT enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a mixture of SAM and DBA to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at a specific wavelength (e.g., 315 nm for the product of DBA methylation) at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader heated to 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each lactoferrin concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each lactoferrin concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the lactoferrin concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol for Cathepsin L (CTSL) Inhibition Assay
This protocol is based on a fluorometric inhibitor screening assay and is adapted for testing the inhibitory activity of lactoferrin.
Objective: To determine the IC50 value of lactoferrin for the inhibition of CTSL activity.
Principle: This assay utilizes a synthetic fluorogenic substrate that is cleaved by active CTSL to release a fluorescent compound. The decrease in fluorescence in the presence of lactoferrin indicates inhibition of CTSL activity.
Materials:
-
Recombinant human Cathepsin L
-
Lactoferrin (unhydrolyzed and/or hydrolyzed)
-
Fluorogenic CTSL substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)
-
Dithiothreitol (DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of lactoferrin in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare the complete assay buffer containing DTT.
-
-
Assay Setup:
-
In a 96-well black microplate, add the complete assay buffer to each well.
-
Add serial dilutions of lactoferrin to the test wells. Add assay buffer to the control wells.
-
Add the CTSL enzyme to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) at regular intervals for 30-60 minutes using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the fluorescence vs. time plot.
-
Determine the percent inhibition for each lactoferrin concentration.
-
Plot the percent inhibition against the logarithm of the lactoferrin concentration and determine the IC50 value.
-
Protocol for Antiviral Pseudovirus Entry Assay
This protocol provides a general framework for assessing the inhibitory effect of lactoferrin on viral entry using a pseudovirus system.
Objective: To determine the IC50 of lactoferrin for the inhibition of viral entry.
Principle: Pseudoviruses are replication-defective viral particles that express a specific viral envelope protein (e.g., SARS-CoV-2 Spike protein) and contain a reporter gene (e.g., luciferase or GFP). Inhibition of viral entry is quantified by a reduction in the reporter gene expression in target cells.
Materials:
-
Pseudoviruses (e.g., VSV- or lentiviral-based) expressing the viral envelope protein of interest
-
Target cells expressing the appropriate viral receptor (e.g., HEK293T-ACE2 cells for SARS-CoV-2)
-
Lactoferrin
-
Cell culture medium
-
96-well cell culture plates
-
Detection reagents for the reporter gene (e.g., luciferase substrate or a flow cytometer/fluorescence microscope for GFP)
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of lactoferrin in cell culture medium.
-
Remove the old medium from the cells and add the lactoferrin dilutions.
-
Incubate for 1 hour at 37°C.
-
-
Pseudovirus Infection:
-
Add a pre-determined amount of pseudovirus to each well.
-
Incubate for 48-72 hours at 37°C.
-
-
Data Acquisition:
-
For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer.
-
For GFP reporter: Measure the percentage of GFP-positive cells using a flow cytometer or quantify the fluorescence intensity using a fluorescence microscope.
-
-
Data Analysis:
-
Normalize the reporter signal in the lactoferrin-treated wells to the signal in the untreated control wells to calculate the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the lactoferrin concentration to determine the IC50 value.
-
Conclusion
Lactoferrin serves as a versatile molecular probe for studying enzyme inhibition. Its activity against a range of enzymes, coupled with its role in modulating key signaling pathways, makes it a subject of significant interest in drug discovery and development. The protocols and data presented in this document provide a foundation for researchers to explore the inhibitory potential of lactoferrin in various biological systems.
References
- 1. Inhibitory Effect of Bovine Lactoferrin on Catechol-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis improves the inhibition efficacy of bovine lactoferrin against infection by SARS-CoV-2 pseudovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro antiviral activity of lactoferrin against common human coronaviruses and SARS-CoV-2 is mediated by targeting the heparan sulfate co-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Lactoferrin as potential preventative and adjunct treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Bioactivity of Lactoferrin using Cell-Based Assays
Note to the Reader: The term "Lactiflorin" did not yield specific results for a known bioactive compound in scientific literature. Based on the phonetic similarity and the context of bioactivity evaluation, these application notes have been developed for Lactoferrin , a well-researched glycoprotein (B1211001) with a broad range of biological activities.[1][2][3][4] The principles and protocols described herein are widely applicable and can be adapted for the evaluation of other novel bioactive compounds.
Lactoferrin is an iron-binding glycoprotein known for its multifunctional roles in the immune system.[1][3] It exhibits antimicrobial, anti-inflammatory, antioxidant, and immunomodulatory properties, making it a subject of interest in drug development and nutritional science.[2][5][6] These application notes provide detailed protocols for a panel of cell-based assays to quantitatively assess the key bioactivities of Lactoferrin.
Assessment of Cytotoxicity
Application Note: Before evaluating the specific bioactivities of a compound, it is crucial to determine its cytotoxic profile. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial enzymes, specifically NAD(P)H-dependent oxidoreductases, in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells and is quantified by measuring the absorbance at approximately 570 nm.[8]
Experimental Workflow: General Bioactivity Screening
Caption: General workflow for evaluating compound bioactivity.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of Lactoferrin in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Lactoferrin. Include wells with untreated cells as a negative control and wells with medium only for background subtraction.[8]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]
-
Solubilization: Carefully aspirate the medium containing MTT.[7] Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO, or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells after subtracting the background absorbance.
-
Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Data Presentation: Cytotoxicity of Lactoferrin
| Concentration (µg/mL) | Mean Absorbance (570 nm) | Std. Deviation | Cell Viability (%) |
| 0 (Control) | 1.250 | 0.085 | 100.0 |
| 10 | 1.235 | 0.079 | 98.8 |
| 50 | 1.198 | 0.091 | 95.8 |
| 100 | 1.150 | 0.082 | 92.0 |
| 500 | 0.980 | 0.075 | 78.4 |
| 1000 | 0.765 | 0.068 | 61.2 |
Note: Data are hypothetical and for illustrative purposes only.
Anti-Inflammatory Activity
Application Note: Lactoferrin has been shown to modulate inflammatory responses.[2][6] A common in vitro model for inflammation involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[10][11] This stimulation triggers the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10] The anti-inflammatory potential of Lactoferrin can be quantified by measuring its ability to inhibit the production of these mediators. NO levels are indirectly measured by quantifying nitrite (B80452) in the culture supernatant using the Griess reaction.[12] Cytokine levels are measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[13][14]
Signaling Pathway: LPS-Induced Inflammation
Caption: Lactoferrin's anti-inflammatory mechanism.
Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight. Pre-treat the cells with various non-toxic concentrations of Lactoferrin for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (cells only, cells + LPS, cells + Lactoferrin only).
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing the supernatant.[15]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[15][16]
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.[17]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.
-
% Inhibition = [1 - (NO in LPS + Lactoferrin group / NO in LPS group)] x 100
-
Protocol: Cytokine (TNF-α, IL-6) Measurement by ELISA
-
Sample Collection: Use the cell culture supernatants collected from the same experiment as the Griess Assay.
-
Plate Coating: Coat a 96-well ELISA plate with 100 µL/well of capture antibody (e.g., anti-mouse TNF-α or IL-6) diluted in coating buffer. Incubate overnight at 4°C.[13][18]
-
Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding by adding 200 µL/well of Blocking Buffer (e.g., PBS with 10% FBS) and incubate for 1-2 hours at room temperature (RT).[13][14]
-
Sample Incubation: Wash the plate. Add 100 µL of standards and samples (supernatants) to the appropriate wells. Incubate for 2 hours at RT.[19]
-
Detection Antibody: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at RT.[18]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate. Incubate for 20-30 minutes at RT, protected from light.[14]
-
Substrate Addition: Wash the plate thoroughly. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at RT for 15-30 minutes.[13]
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.[13]
-
Absorbance Measurement: Read the optical density at 450 nm within 30 minutes.[14]
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
Data Presentation: Anti-Inflammatory Effects of Lactoferrin
| Treatment | Nitrite (µM) | % NO Inhibition | TNF-α (pg/mL) | % TNF-α Inhibition | IL-6 (pg/mL) | % IL-6 Inhibition |
| Control (Untreated) | 1.2 ± 0.2 | - | 50 ± 10 | - | 35 ± 8 | - |
| LPS (1 µg/mL) | 45.8 ± 3.5 | 0 | 3500 ± 210 | 0 | 2800 ± 180 | 0 |
| LPS + Lactoferrin 100µg | 31.2 ± 2.8 | 31.9 | 2150 ± 150 | 38.6 | 1850 ± 130 | 33.9 |
| LPS + Lactoferrin 500µg | 15.5 ± 1.9 | 66.2 | 980 ± 95 | 72.0 | 840 ± 70 | 70.0 |
Note: Data are hypothetical and for illustrative purposes only.
Antioxidant Activity
Application Note: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in inflammation and cellular damage. Lactoferrin is known to possess antioxidant properties. The DCFH-DA assay is a common method to measure intracellular ROS. The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) diffuses into cells where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[20][21] The fluorescence intensity is proportional to the level of intracellular ROS.
Protocol: Intracellular ROS Scavenging Assay (DCFH-DA)
-
Cell Seeding: Seed cells (e.g., HCT116 or RAW 264.7) in a 24-well or 96-well black, clear-bottom plate and incubate overnight.[22]
-
Compound Loading: Pre-treat cells with various non-toxic concentrations of Lactoferrin for 1-2 hours.
-
DCFH-DA Staining: Remove the medium and wash the cells once with warm serum-free medium or PBS. Add medium containing 10-20 µM DCFH-DA to each well and incubate for 30-45 minutes at 37°C in the dark.[22][23]
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells. Add fresh medium containing an ROS inducer (e.g., H₂O₂ at 100-500 µM or Tert-Butyl Hydrogen Peroxide - TBHP) to the cells and incubate for a specified time (e.g., 1-4 hours).[20] Include appropriate controls (untreated cells, cells + DCFH-DA only, cells + inducer only).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[20][23] Alternatively, visualize ROS levels using a fluorescence microscope.[22]
-
Data Analysis: Subtract the background fluorescence from all readings and express the results as a percentage of the ROS levels in the inducer-only treated cells.
Data Presentation: ROS Scavenging by Lactoferrin
| Treatment | Mean Fluorescence Intensity (RFU) | % ROS Inhibition |
| Control (Untreated) | 150 ± 25 | - |
| H₂O₂ (200 µM) | 2850 ± 180 | 0 |
| H₂O₂ + Lactoferrin 100µg | 1980 ± 150 | 32.2 |
| H₂O₂ + Lactoferrin 500µg | 950 ± 90 | 70.4 |
Note: Data are hypothetical and for illustrative purposes only.
Immunomodulatory Effects via NF-κB Pathway
Application Note: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[24][25] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation (e.g., by LPS), IκB is degraded, allowing NF-κB (typically the p65 subunit) to translocate into the nucleus, where it activates the transcription of pro-inflammatory genes.[25][26] Lactoferrin's immunomodulatory and anti-inflammatory effects are partly mediated by its ability to inhibit this NF-κB activation.[2] This can be assessed by measuring the nuclear translocation of the NF-κB p65 subunit using immunofluorescence microscopy and high-content imaging.[24][27]
Workflow: NF-κB Translocation Assay
Caption: Workflow for NF-κB p65 nuclear translocation assay.
Protocol: NF-κB (p65) Nuclear Translocation Assay
-
Cell Culture: Seed cells (e.g., HeLa or RAW 264.7) at 5,000-10,000 cells/well in a 96-well imaging plate or on glass coverslips and incubate overnight.
-
Treatment and Stimulation: Pre-treat cells with non-toxic concentrations of Lactoferrin for 1-2 hours. Stimulate with an NF-κB activator like TNF-α (20 ng/mL) or LPS (1 µg/mL) for 30-60 minutes.[27]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% formaldehyde (B43269) in PBS for 15 minutes at RT.[27]
-
Wash three times with PBS.
-
Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at RT.[27]
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour at RT.
-
Incubate with a primary antibody against NF-κB p65 (diluted in blocking buffer) for 1-2 hours at RT or overnight at 4°C.[27]
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI or Hoechst 33342) for 1 hour at RT in the dark.[27]
-
-
Imaging and Analysis:
-
Wash three times with PBST.
-
Acquire images using a high-content imager or fluorescence microscope.
-
Use image analysis software to define nuclear and cytoplasmic regions based on the counterstain.
-
Quantify the fluorescence intensity of NF-κB p65 in both compartments and calculate the nuclear-to-cytoplasmic intensity ratio. An increase in this ratio indicates translocation.
-
Data Presentation: Inhibition of NF-κB Translocation
| Treatment | Nuclear/Cytoplasmic p65 Intensity Ratio | % Inhibition of Translocation |
| Control (Untreated) | 0.6 ± 0.1 | - |
| LPS (1 µg/mL) | 3.5 ± 0.4 | 0 |
| LPS + Lactoferrin 100µg | 2.1 ± 0.3 | 48.3 |
| LPS + Lactoferrin 500µg | 1.0 ± 0.2 | 86.2 |
Note: Data are hypothetical and for illustrative purposes only. % Inhibition calculated relative to the LPS-induced increase over baseline.
References
- 1. Lactoferrin: mechanism of action, clinical significance and therapeutic relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory effects of lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antiinflammatory activities of lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Griess Reagent System Protocol [promega.sg]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. bowdish.ca [bowdish.ca]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 23. abcam.com [abcam.com]
- 24. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 25. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 27. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enhancing the Delivery of Lactiflorin: Formulation Strategies and Protocols for Preclinical Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactiflorin (also known as LN-27 or BjRPL2751-72) is a novel antimicrobial peptide (AMP) derived from the amphioxus ribosomal protein L27.[1] Its potent antimicrobial activity against both Gram-positive and Gram-negative bacteria presents a promising therapeutic alternative in an era of rising antibiotic resistance. The primary mechanism of action involves the disruption of bacterial cell membrane integrity, induction of membrane depolarization, and an increase in intracellular reactive oxygen species (ROS), leading to bacterial cell death.[1] However, like many peptide-based therapeutics, the clinical translation of this compound is hampered by challenges such as rapid degradation by proteases, low bioavailability, and potential off-target cytotoxicity.
These application notes provide an overview of key formulation strategies to overcome these delivery challenges. Detailed protocols for the encapsulation of this compound within liposomal and polymeric nanoparticle systems are presented, along with methodologies for their characterization and the evaluation of their therapeutic efficacy. While specific quantitative data for this compound formulations are not yet extensively published, the provided protocols are based on established methods for similar short, cationic antimicrobial peptides and serve as a robust starting point for formulation development.
Formulation Strategies for this compound Delivery
The primary goals for formulating this compound are to protect it from enzymatic degradation, improve its solubility and stability, and potentially target its delivery to infection sites, thereby enhancing its therapeutic index.
2.1. Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a water-soluble peptide like this compound, it can be entrapped within the aqueous core of the liposome (B1194612).
-
Advantages:
-
Protects this compound from proteases and premature degradation.[2][3]
-
Can be formulated from biocompatible and biodegradable lipids.
-
Surface modification with polymers like polyethylene (B3416737) glycol (PEG) can prolong circulation time (PEGylation).[4]
-
Can potentially reduce cytotoxicity against host cells.[4]
-
2.2. Polymeric Nanoparticles
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate peptides. These nanoparticles can provide sustained release of the encapsulated peptide.
-
Advantages:
-
Offers controlled and sustained release of this compound, potentially reducing dosing frequency.[5][6]
-
Protects the peptide from enzymatic degradation.[7]
-
Particle properties (size, charge, and release kinetics) can be tuned by altering polymer composition.[6]
-
Surface functionalization can be used for targeted delivery.
-
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes typical improvements observed for other antimicrobial peptides when formulated in lipid or polymeric nanoparticles. These represent target outcomes for this compound formulation development.
| Formulation Strategy | Parameter | Typical Improvement for AMPs | Reference |
| Liposomal Encapsulation | Encapsulation Efficiency | 50-80% | [2][8] |
| In Vitro Stability (vs. Proteases) | > 80% peptide integrity after 24h | [3] | |
| Reduction in Hemolytic Activity | 2 to 10-fold increase in HC50 | [4] | |
| In Vivo Half-life | 2 to 5-fold increase | [4] | |
| PLGA Nanoparticles | Encapsulation Efficiency | 25-70% | [5][6] |
| Sustained Release | Release over 24-180 hours | [5][7] | |
| In Vitro Efficacy (MIC) | Maintained or slightly improved MIC | [5] | |
| In Vivo Efficacy | Significant reduction in bacterial load | [6] |
Experimental Protocols
4.1. Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common and reliable technique.
Materials:
-
This compound (LN-27) peptide
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol (e.g., at a 2:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath (temperature should be above the lipid transition temperature) under reduced pressure to evaporate the organic solvents.
-
A thin, uniform lipid film will form on the inner surface of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
-
Hydration:
-
Prepare a solution of this compound in PBS at a desired concentration (e.g., 1-5 mg/mL).
-
Add the this compound solution to the round-bottom flask containing the lipid film.
-
Hydrate the film by rotating the flask in the water bath (above the lipid transition temperature) for 1-2 hours. The lipid film will swell and detach from the flask wall to form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension. Use either a bath sonicator (15-30 minutes) or a probe sonicator (5-10 minutes, with cooling on ice).
-
For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposome suspension at high speed (e.g., 15,000 x g for 30 minutes). The liposomes will pellet, and the supernatant containing the free peptide can be removed.
-
Alternatively, use size exclusion chromatography.
-
4.2. Protocol for Preparation of this compound-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
This method is suitable for encapsulating hydrophilic peptides like this compound into PLGA nanoparticles.[6]
Materials:
-
This compound (LN-27) peptide
-
PLGA (Poly(lactic-co-glycolic acid), e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2-5% w/v in water)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve this compound in a small volume of deionized water (this is the internal aqueous phase, w1).
-
Dissolve PLGA in a water-immiscible organic solvent like DCM (this is the oil phase, o).
-
Add the internal aqueous phase to the oil phase.
-
Emulsify using a high-speed homogenizer or probe sonicator on ice to form a water-in-oil (w/o) primary emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Prepare an aqueous solution of PVA (this is the external aqueous phase, w2).
-
Add the primary emulsion to the PVA solution under constant stirring.
-
Immediately sonicate the mixture to form a double emulsion (w/o/w).
-
-
Solvent Evaporation:
-
Transfer the double emulsion to a larger volume of PVA solution and stir for several hours (e.g., 4 hours) at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 20,000 x g for 20 minutes) to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated peptide.
-
Lyophilize the final nanoparticle pellet for long-term storage.
-
Characterization and Efficacy Evaluation Protocols
5.1. Protocol for Determining Encapsulation Efficiency
Principle: The encapsulation efficiency (EE%) is the percentage of the initial amount of this compound that is successfully encapsulated within the nanoparticles. It is determined by measuring the amount of free peptide in the supernatant after formulation.
Procedure:
-
After centrifugation to pellet the nanoparticles (as in the purification steps above), carefully collect the supernatant.
-
Quantify the concentration of this compound in the supernatant using a suitable peptide quantification assay (e.g., Micro BCA Protein Assay, or HPLC with UV detection).
-
Calculate the EE% using the following formula:
EE% = [(Total amount of this compound - Amount of free this compound in supernatant) / Total amount of this compound] x 100
5.2. Protocol for In Vitro Release Study
Principle: This assay measures the rate at which this compound is released from the formulation over time in a simulated physiological environment.
Procedure:
-
Place a known amount of the this compound-loaded formulation (liposomes or nanoparticles) into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the released peptide to diffuse out but retains the formulation.
-
Suspend the dialysis bag in a container with a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected aliquots.
-
Plot the cumulative percentage of this compound released versus time.
5.3. Protocol for In Vitro Antimicrobial Activity Assay (MIC Determination)
Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol determines if the formulated this compound retains its antimicrobial activity.
Procedure:
-
Prepare a two-fold serial dilution of the this compound formulation, free this compound (as a control), and a blank formulation (without peptide) in a 96-well microtiter plate with a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria in medium only) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration at which no visible bacterial growth is observed.
5.4. Protocol for Cell Viability Assay (MTT Assay)
Principle: This assay assesses the cytotoxicity of the this compound formulations against mammalian cells to determine if the formulation reduces the peptide's toxicity.[9][10][11]
Procedure:
-
Seed mammalian cells (e.g., HEK293 or HaCaT cells) in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the this compound formulation, free this compound, and blank formulation.
-
Incubate for a specified period (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[10]
-
Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Mandatory Visualizations
Diagram of this compound's Antimicrobial Mechanism of Action
Caption: Antimicrobial mechanism of this compound against bacterial cells.
Workflow for Liposomal this compound Formulation and Characterization
References
- 1. Identification of a novel antimicrobial peptide from amphioxus ribosomal protein L27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dual Coating of Liposomes as Encapsulating Matrix of Antimicrobial Peptides: Development and Characterization [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Advanced delivery systems for peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Peptide Delivery Systems as Promising Tools Against Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lactiflorin Yield from Paeonia lactiflora Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and optimization of lactiflorin (B2422995) from Paeonia lactiflora.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a monoterpene glycoside found in the roots of Paeonia lactiflora (white peony). While it is a less abundant analogue of paeoniflorin (B1679553) and albiflorin, it contributes to the overall pharmacological profile of peony extracts.[1] Its potential anti-inflammatory properties make it a compound of interest for further investigation. Some studies have shown that monoterpenoid glycosides from Paeonia lactiflora can inhibit nitric oxide production in macrophages, suggesting a role in modulating inflammatory responses.[2]
Q2: Which part of the Paeonia lactiflora plant has the highest concentration of this compound?
A2: Monoterpene glycosides like this compound are typically found in various parts of the Paeonia lactiflora plant. However, the highest concentrations are generally located in the rhizomes and roots.[3] For optimal yield, it is recommended to use the roots of the plant for extraction.
Q3: What are the key factors that influence the yield of this compound during extraction?
A3: Several factors can significantly impact the yield of this compound:
-
Plant Material: The age of the plant, harvesting time, and geographical source can affect the concentration of monoterpene glycosides.[3]
-
Extraction Solvent: The choice of solvent and its concentration are critical. Ethanol-water mixtures are commonly used.
-
Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compounds.
-
Particle Size: Grinding the plant material to a fine powder increases the surface area for extraction.
Q4: What is a suitable analytical method for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for the quantification of this compound and other monoterpene glycosides in Paeonia lactiflora extracts.[2] A reverse-phase C18 column is typically used with a gradient elution of a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol.[2]
Q5: How stable is this compound during extraction and storage?
A5: While specific stability data for this compound is limited, monoterpene glycosides can be susceptible to degradation under certain conditions. High temperatures and extreme pH values should be avoided.[4][5] It is advisable to store extracts and purified this compound at low temperatures (e.g., 4°C for short-term and -20°C for long-term) and protected from light to minimize degradation.
Troubleshooting Guides
Low this compound Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Plant Material | Ensure the use of high-quality, dried Paeonia lactiflora roots from a reputable source. The age of the plant can influence glycoside content; roots from 3-4 year old plants are often preferred.[3] |
| Inefficient Grinding | Grind the dried roots to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration. |
| Suboptimal Extraction Solvent | Optimize the ethanol (B145695) concentration in your ethanol-water mixture. A 70% ethanol solution is often a good starting point.[2] Perform small-scale trials with varying ethanol concentrations (e.g., 50%, 70%, 90%) to determine the optimal ratio for this compound extraction. |
| Inadequate Extraction Time or Temperature | Increase the extraction time or temperature incrementally. For ultrasonic extraction, try extending the duration from 30 minutes to 60 minutes. For reflux extraction, ensure the temperature is maintained at the solvent's boiling point for at least 1-2 hours. Be cautious of potential degradation at very high temperatures. |
| Insufficient Solvent-to-Solid Ratio | Increase the volume of solvent used for extraction. A common starting ratio is 1:10 (g/mL) of plant material to solvent. |
| Degradation of this compound | Avoid prolonged exposure to high temperatures and extreme pH. Consider using milder extraction techniques like ultrasonic-assisted extraction at controlled temperatures. |
Poor Peak Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | Adjust the gradient profile of your mobile phase. Modifying the ratio of the aqueous and organic phases can improve the separation of closely eluting compounds. Adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the aqueous phase can improve peak shape.[2] |
| Column Degradation | Check the performance of your C18 column. If it has been used extensively, it may need to be cleaned or replaced. |
| Co-elution with Other Compounds | Paeonia lactiflora extracts contain numerous compounds.[6][7] If this compound is co-eluting with other components, consider adjusting the mobile phase gradient, flow rate, or trying a different column with a different stationary phase chemistry. |
| Sample Overload | Inject a smaller volume of your sample or dilute the sample before injection. |
Experimental Protocols
Extraction of this compound from Paeonia lactiflora Roots
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
Dried Paeonia lactiflora roots
-
70% Ethanol (v/v) in deionized water
-
Grinder or mill
-
Ultrasonic bath or reflux extraction apparatus
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind the dried Paeonia lactiflora roots into a fine powder (40-60 mesh).
-
Extraction:
-
Ultrasonic-Assisted Extraction (UAE): Weigh 10 g of the powdered root and place it in a flask. Add 100 mL of 70% ethanol. Place the flask in an ultrasonic bath and extract at a controlled temperature (e.g., 40-50°C) for 60 minutes.
-
Reflux Extraction: Place 10 g of the powdered root in a round-bottom flask. Add 100 mL of 70% ethanol. Set up a reflux condenser and heat the mixture to the boiling point of the solvent. Maintain reflux for 2 hours.
-
-
Filtration: After extraction, allow the mixture to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol. The resulting aqueous extract can be used for further purification or analysis.
-
Lyophilization (Optional): For a solid crude extract, the concentrated aqueous solution can be freeze-dried.
Quantification of this compound by HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Visualizations
Experimental Workflow
Caption: General workflow for this compound extraction and analysis.
Putative Anti-inflammatory Signaling Pathway of this compound
Disclaimer: The following diagram illustrates a putative signaling pathway for this compound based on its structural similarity to paeoniflorin and the known anti-inflammatory effects of Paeonia lactiflora extracts. Direct evidence for this compound's specific interactions with these pathways is limited.
Caption: Putative inhibition of inflammatory pathways by this compound.
References
- 1. Paeoniflorin ameliorates Aβ-stimulated neuroinflammation via regulation of NF-κB signaling pathway and Aβ degradation in C6 glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures and Biological Evaluation of Monoterpenoid Glycosides from the Roots of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of lactoferrin as an anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Effects of Paeonia lactiflora Focusing on Painful Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactoferrin: Balancing Ups and Downs of Inflammation Due to Microbial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming challenges in the total synthesis of Lactiflorin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers undertaking the total synthesis of Lactiflorin (B2422995). The content is structured to address specific experimental challenges, offering potential solutions and detailed methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Challenge 1: Poor Regioselectivity in the Intramolecular [2+2] Photocycloaddition
Q1: My intramolecular [2+2] photocycloaddition is yielding the undesired "crossed" regioisomer as the major product. How can I favor the formation of the desired "straight" product required for the this compound core?
A1: The regioselectivity of the intramolecular Paternò-Büchi reaction in the synthesis of the this compound aglycon is highly dependent on the stereochemistry of the tether connecting the butenolide and the alkene.[1][2] Specifically, the relative stereochemistry of the substituents on the but-3'-enyl chain plays a crucial role.
-
Underlying Issue: A syn-relationship between the stereocenter at C5 of the furanone and the substituent at C2' of the butenyl chain tends to favor the formation of the undesired "crossed" cycloaddition product.[1]
-
Solution: To promote the formation of the desired "straight" regioisomer, ensure that the stereochemistry of the C2' substituent is anti to the C5 stereocenter.[1] This conformational preference directs the cycloaddition to the desired regiochemical outcome.
Troubleshooting Undesired Regioselectivity in Photocycloaddition
| Parameter | Recommended Action | Expected Outcome |
| Substrate Stereochemistry | Verify the stereochemistry of the diol precursor to the butenyl side chain. An anti-1,3-diol configuration is reported to give preferential formation of the desired "straight" product.[1] | Increased ratio of "straight" to "crossed" product. |
| Solvent | While the primary driver is substrate stereochemistry, solvent can influence reaction efficiency. Acetonitrile-acetone mixtures are commonly used.[3] | Optimization of reaction time and yield. |
| Wavelength | Irradiation is typically performed at λ = 300 nm.[3] Ensure your light source is appropriate for inducing the n,π* transition of the butenolide chromophore. | Efficient reaction initiation. |
| Byproduct Formation | In some cases, hydrogen abstraction products can form. The use of a Lewis acid, such as AlBr₃, has been shown in other systems to suppress such side reactions and improve diastereoselectivity.[4] | Reduction of side products and potentially improved selectivity. |
Challenge 2: Low Diastereoselectivity in the Glycosylation of the Tertiary Alcohol
Q2: I am struggling with low diastereoselectivity during the glycosylation of the tertiary alcohol on the this compound aglycon, resulting in a difficult-to-separate mixture of α and β anomers. What strategies can I employ to improve the selectivity for the desired β-anomer?
A2: The glycosylation of sterically hindered tertiary alcohols is a known challenge in carbohydrate chemistry, often leading to poor diastereoselectivity.[3] The low diastereoselectivity in the this compound synthesis is attributed to the tertiary nature of the acceptor alcohol.[3]
-
Underlying Issue: The tertiary alcohol presents significant steric hindrance, making it difficult to control the facial selectivity of the glycosylation.
-
Potential Solutions:
-
Choice of Glycosyl Donor: The reactivity of the glycosyl donor is critical. The use of a highly reactive donor, such as a trichloroacetimidate, is a common strategy.
-
Promoter/Catalyst System: The choice of Lewis acid promoter can significantly influence the stereochemical outcome. Experiment with different promoters (e.g., TMSOTf, BF₃·OEt₂) and monitor their effect on the α/β ratio.
-
Solvent Effects: The solvent can play a crucial role in stabilizing or destabilizing the oxocarbenium ion intermediate, thereby influencing the stereoselectivity. Nitrile solvents like acetonitrile (B52724) can sometimes favor the formation of β-glycosides through neighboring group participation or by acting as a temporary nucleophile.
-
Temperature Control: Performing the reaction at low temperatures (e.g., -78 °C) can enhance selectivity by favoring the kinetically controlled product.
-
Troubleshooting Low Diastereoselectivity in Glycosylation
| Parameter | Recommended Action | Expected Outcome |
| Promoter | Screen a variety of Lewis acid promoters. Start with common promoters like TMSOTf and BF₃·OEt₂. | Identification of a promoter that provides a better α/β ratio. |
| Solvent | Investigate the effect of different solvents. Compare ethereal solvents (e.g., DCM, Et₂O) with nitrile solvents (e.g., CH₃CN). | Improved diastereoselectivity, potentially favoring the β-anomer in nitrile solvents. |
| Temperature | Conduct the reaction at a range of temperatures, starting from -78 °C and gradually increasing if reactivity is low. | Enhanced selectivity at lower temperatures. |
| Protecting Groups | The protecting groups on the glycosyl donor can influence stereoselectivity. Benzyl ethers are commonly used. The choice of protecting groups can impact the reactivity and conformation of the donor. | Optimization of the electronic and steric properties of the glycosyl donor for better selectivity. |
Challenge 3: Formation of the Strained Oxetane (B1205548) Ring
Q3: Are there alternative methods to the Paternò-Büchi reaction for constructing the oxetane ring in this compound if the photocycloaddition proves problematic?
A3: Yes, while the intramolecular [2+2] photocycloaddition is a key step in the reported total synthesis of this compound, other methods for oxetane ring formation exist and could be adapted.[5][6] These generally fall into categories of intramolecular cyclizations or ring expansions.
-
Williamson Etherification: This is a common C-O bond-forming cyclization.[5][6] It would require a precursor with a hydroxyl group and a suitable leaving group on the corresponding carbon of a 1,3-diol system. This is a 4-exo-tet cyclization, which can be kinetically challenging but is a viable strategy.[6]
-
Epoxide Ring Expansion: The reaction of an epoxide with a sulfur ylide can lead to the formation of an oxetane ring. This would necessitate the synthesis of a suitable epoxide precursor.
-
Ring Contraction: Contraction of a 5-membered ring, such as a γ-lactone with a leaving group at C-2, can also yield an oxetane.[5]
Experimental Protocols
Key Experiment: Intramolecular [2+2] Photocycloaddition
This protocol is based on the synthesis reported by Lu and Bach.
-
Preparation of the Substrate: The butenolide precursor with the anti-configured but-3'-enyl side chain is prepared.
-
Reaction Setup:
-
Dissolve the butenolide precursor in a mixture of acetonitrile and acetone (B3395972) (e.g., 11:1 v/v).[3] The concentration should be low to favor intramolecular reaction (e.g., 0.01 M).
-
Transfer the solution to a quartz reaction vessel.
-
Degas the solution with argon or nitrogen for at least 30 minutes to remove oxygen, which can quench the excited state.
-
-
Irradiation:
-
Irradiate the solution with a mercury vapor lamp (λ = 300 nm) while maintaining a low temperature (e.g., 0 °C to room temperature).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired "straight" product from any "crossed" isomer and other byproducts.
-
Visualizations
Caption: Troubleshooting workflow for the intramolecular [2+2] photocycloaddition.
Caption: Decision pathway for optimizing glycosylation diastereoselectivity.
References
- 1. Intramolecular [2+2] photocycloaddition reactions as an entry to the 2-oxatricyclo[4.2.1.0(4,9)]nonan-3-one skeleton of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes as versatile building blocks in the total synthesis of natural products: An overview | European Journal of Chemistry [eurjchem.com]
- 4. Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
Technical Support Center: Improving the Stability and Shelf-Life of Lactiflorin Compounds
Frequently Asked Questions (FAQs)
Q1: What is Lactiflorin and why is its stability a concern?
A: this compound is a monoterpenoid glycoside, a type of natural product found in plants of the Paeonia genus. Like many natural glycosides, its chemical structure contains ester and glycosidic bonds that are susceptible to degradation, particularly through hydrolysis and oxidation. This instability can lead to a loss of biological activity, the formation of impurities, and a shortened shelf-life, which are significant concerns during research, drug development, and for the formulation of commercial products.
Q2: What are the primary factors that cause this compound degradation?
A: Based on the chemistry of similar monoterpenoid glycosides, the primary factors leading to this compound degradation are likely:
-
pH: Basic (alkaline) conditions can rapidly catalyze the hydrolysis of the ester linkage in the molecule. Acidic conditions can lead to the hydrolysis of the glycosidic bond. Studies on the related compound Paeoniflorin (B1679553) show it is unstable in basic conditions (pH 9.0 and above).[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation. Paeoniflorin has been shown to degrade completely after 3 hours at 60°C.[1]
-
Oxidizing agents: The terpene structure can be susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Light: Exposure to UV or even visible light can provide the energy for photolytic degradation reactions.
-
Moisture: The presence of water is necessary for hydrolysis, a major degradation pathway.
Q3: What are the most effective strategies to improve the stability and shelf-life of this compound?
A: The most effective strategies involve protecting the compound from the degradative factors mentioned above. The main approaches are:
-
Lyophilization (Freeze-Drying): Removing water from the formulation significantly slows down hydrolysis. This is a common and highly effective method for improving the long-term stability of labile compounds.
-
Encapsulation: Encasing this compound in a protective matrix, such as nanoparticles or liposomes, can shield it from moisture, oxygen, and light.
-
pH Control: For liquid or semi-solid formulations, maintaining an optimal pH using buffers is crucial. For compounds like Paeoniflorin, a slightly acidic pH (around 5.0) has been found to provide maximum stability.[2]
-
Excipient Selection: The addition of specific inactive ingredients (excipients) such as antioxidants, chelating agents, and cryoprotectants (for lyophilization) can significantly enhance stability.
Q4: How can I monitor the stability of my this compound samples?
A: A stability-indicating analytical method is required. The most common and effective method is High-Performance Liquid Chromatography with UV detection (HPLC-UV). A properly developed HPLC method can separate the intact this compound from its degradation products, allowing for the accurate quantification of the compound's purity and concentration over time.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of purity in a liquid formulation. | Inappropriate pH: The formulation may be too basic or too acidic, leading to rapid hydrolysis. | 1. Measure the pH of your formulation. 2. Conduct a pH stability profile study to determine the optimal pH for this compound stability (see Experimental Protocols). 3. Reformulate with a suitable buffer system to maintain the optimal pH. |
| Presence of oxidizing agents: Contaminating metal ions or peroxides in solvents or excipients can cause oxidative degradation. | 1. Use high-purity solvents and excipients. 2. Consider adding an antioxidant (e.g., ascorbic acid, BHT) or a chelating agent (e.g., EDTA) to your formulation. 3. Purge solutions and the headspace of vials with an inert gas like nitrogen or argon. | |
| Degradation of lyophilized powder over time. | Incomplete drying: Residual moisture can still allow for slow hydrolysis. | 1. Optimize the lyophilization cycle, particularly the primary and secondary drying phases, to minimize residual moisture. 2. Use a Karl Fischer titrator to accurately measure the residual moisture content in the final lyophilized product. |
| Inappropriate excipients: The chosen cryoprotectant may not be providing adequate protection during freeze-drying or storage. | 1. Screen different cryoprotectants (e.g., sucrose, trehalose, mannitol) to find the most effective one for this compound. 2. Ensure the excipient concentration is sufficient to form a stable amorphous matrix around the this compound molecules. | |
| Hygroscopic powder: The lyophilized powder may be absorbing moisture from the atmosphere after drying. | 1. Handle and package the lyophilized product in a low-humidity environment (e.g., a glove box with a desiccant). 2. Use vials with airtight seals and consider including a desiccant in the secondary packaging. | |
| Appearance of new peaks in the HPLC chromatogram during a stability study. | Formation of degradation products. | 1. Perform a forced degradation study to intentionally generate degradation products (see Experimental Protocols). 2. Use the chromatograms from the forced degradation study to help identify the unknown peaks in your stability samples. 3. If necessary, use HPLC-MS to determine the mass of the degradation products and elucidate their structures. |
Data Presentation
The stability of a compound is often assessed by measuring its degradation over time under various conditions. The following tables present hypothetical stability data for a this compound formulation, based on typical degradation patterns for monoterpenoid glycosides.
Table 1: Effect of pH and Temperature on the Stability of this compound in Aqueous Solution after 24 hours.
| pH | Temperature | % this compound Remaining |
| 3.0 | 25°C | 98.5% |
| 5.0 | 25°C | 99.5% |
| 7.0 | 25°C | 97.2% |
| 9.0 | 25°C | 85.1% |
| 5.0 | 4°C | >99.9% |
| 5.0 | 40°C | 92.3% |
| 5.0 | 60°C | 75.6% |
Table 2: Comparative Shelf-Life of Different this compound Formulations at 25°C / 60% Relative Humidity.
| Formulation | Initial Purity | Purity after 6 Months | Estimated Shelf-Life (t90) |
| Aqueous Solution (pH 5.0) | 99.8% | 93.5% | ~10 months |
| Lyophilized Powder | 99.9% | 99.5% | > 24 months |
| Nanoencapsulated (in PLGA) | 99.8% | 98.9% | > 18 months |
(Note: Shelf-life (t90) is the time at which the concentration of the active ingredient has decreased to 90% of its initial value.)
Experimental Protocols
Protocol for a Stability-Indicating HPLC-UV Method
This protocol is a starting point for developing a method to separate this compound from its potential degradation products.
Objective: To establish an HPLC-UV method capable of quantifying this compound in the presence of its process impurities and degradation products.
Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
Samples from forced degradation studies
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the UV maxima of this compound using the PDA detector (likely around 230 nm).
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 70 25 95 30 95 31 10 | 40 | 10 |
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
-
Method Validation:
-
Inject samples from the forced degradation study to ensure that all degradation peaks are well-separated from the main this compound peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol for a Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation pathways and products. This is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Take samples at intermediate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours. Take samples at intermediate time points (e.g., 0.5, 1, 2, 4 hours). Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. Take samples at intermediate time points.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Also, store the stock solution at 60°C. Sample at various time points.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[3]
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Decision pathway for this compound formulation strategy.
References
Technical Support Center: Enhancing Lactiflorin Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address solubility challenges with Lactiflorin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). Why is this happening?
A1: this compound, like many natural compounds, is predicted to have low aqueous solubility due to its complex and relatively hydrophobic chemical structure.[1][2] Direct dissolution in aqueous media is often challenging because the energy required to break the crystal lattice of the solid compound is greater than the energy released by its interaction with water molecules. For in vitro assays, a common practice is to first dissolve the compound in a small amount of a water-miscible organic solvent.[3][4]
Q2: What is the recommended starting solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and highly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for use in cell-based assays.[5][6] It is a powerful, polar aprotic solvent that can dissolve a wide range of polar and nonpolar molecules.[7]
Q3: My this compound dissolved in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small percentage of co-solvent (DMSO).[7] Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound in your assay.[7]
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always run a vehicle control with the same DMSO concentration.[7]
-
Use Mechanical Agitation: Ensure you vortex or mix the solution thoroughly immediately after adding the DMSO stock to the aqueous medium to facilitate rapid dispersion.[8]
-
Explore Additives: For enzymatic assays (not cell-based), adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (0.01 - 0.05%) to the buffer can help maintain solubility.[9]
Q4: My frozen this compound stock solution in DMSO appears cloudy or has visible crystals after thawing. Can I still use it?
A4: A cloudy appearance or visible crystals indicate that the compound has precipitated out of the stock solution, possibly due to freeze-thaw cycles or exceeding its solubility limit in the solvent.[5] Do not use the stock directly. Try the following:
-
Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.[5][7]
-
Mechanical Agitation: Vortex or sonicate the vial to help redissolve the compound.[7]
-
Visual Inspection: Ensure the solution is completely clear before use. If precipitation persists, the stock concentration may be too high and should be remade at a lower concentration.
Q5: What are some alternative solvents or advanced methods if DMSO is not suitable for my experiment?
A5: While DMSO is standard, other options exist. The choice depends on compound characteristics and assay compatibility.
-
Alternative Solvents: Ethanol, N,N-dimethylformamide (DMF), or polyethylene (B3416737) glycol (PEG) can be used, but their compatibility and potential cytotoxicity must be carefully evaluated.[5][7][10]
-
Complexation: Using cyclodextrins can form inclusion complexes that enhance the aqueous solubility of hydrophobic molecules.[11][12]
-
pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the buffer may significantly alter its solubility. This requires knowledge of the compound's pKa.[3]
-
Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and improve the dissolution rate.[3][13]
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Media
If you observe precipitation after diluting your DMSO stock into your experimental buffer or media, follow this decision-making workflow.
Caption: Troubleshooting decision tree for compound precipitation.
Solvent Properties for Consideration
When selecting a solvent, it's crucial to consider its properties and compatibility with your experimental system.
| Solvent | Polarity | Suitability for Stock | Common Final Conc. | Notes |
| Water / PBS | High | Low | N/A | Ideal for water-soluble compounds, but unsuitable for hydrophobic molecules like this compound.[7] |
| DMSO | High (Aprotic) | High | ≤ 0.5% | Standard solvent for cell culture; can be toxic at higher concentrations.[5] |
| Ethanol | High (Protic) | Medium | ≤ 1% | Can be more volatile and potentially more cytotoxic than DMSO for some cell lines.[5] |
| DMF | High (Aprotic) | High | ≤ 0.5% | A stronger solvent than DMSO for some compounds but exhibits higher toxicity.[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol details the standard procedure for preparing a 10 mM stock solution.
-
Calculate Required Mass: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock (MW = 462.45 g/mol ): Mass = 0.010 mol/L * 0.001 L * 462.45 g/mol = 0.00462 g = 4.62 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of this compound powder into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, sonicate or gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.[5][7]
-
Visual Inspection: Confirm that the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[7]
Protocol 2: General Workflow for In Vitro Experimentation
This workflow outlines the key steps from stock solution preparation to final experimental use.
Caption: Standard workflow for preparing and using this compound.
Potential Signaling Pathway for Investigation
This compound is isolated from Paeonia lactiflora, a plant whose extracts are known for their anti-inflammatory properties, partly through the modulation of nitric oxide (NO) and interleukin-1 beta (IL-1β) production.[14] Researchers studying this compound may wish to investigate its effects on inflammatory signaling cascades, such as the NF-κB pathway, which is a key regulator of these mediators.
Caption: A potential anti-inflammatory signaling pathway for this compound.
References
- 1. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. benchchem.com [benchchem.com]
- 6. Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for the separation and purification of Lactiflorin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation of this compound from complex mixtures, particularly from Paeonia lactiflora extracts, which contain structurally similar glycosides like Paeoniflorin (B1679553) and Albiflorin.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating this compound from related glycosides?
A1: The primary methods for separating this compound and other monoterpene glycosides from Paeonia lactiflora extracts are chromatographic techniques. These include High-Speed Counter-Current Chromatography (HSCCC), Preparative High-Performance Liquid Chromatography (Prep-HPLC), and Macroporous Resin Chromatography.[1][2][3][4][5] These methods are effective in separating structurally similar compounds like this compound, Paeoniflorin, and Albiflorin.
Q2: What are the main challenges in separating this compound from Paeoniflorin and Albiflorin?
A2: The main challenge lies in the structural similarity of these compounds, which are often isomers with the same molecular formula and weight.[2] This results in very similar polarities and chromatographic behaviors, leading to difficulties in achieving baseline separation and high purity of the target compound, this compound. Overlapping peaks are a common issue.[6]
Q3: Can you provide a general overview of a typical workflow for this compound separation?
A3: A typical workflow starts with the extraction of crude glycosides from the plant material, usually Paeonia lactiflora root. This is followed by a preliminary purification step, often using macroporous resin chromatography to enrich the glycoside fraction. The final purification of this compound to high purity is then achieved using a high-resolution technique like Preparative HPLC or HSCCC.
Caption: A general experimental workflow for the separation of this compound.
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Overlapping in Preparative HPLC
Q: I am observing poor separation between this compound and other glycosides like Paeoniflorin on my preparative HPLC system. The peaks are broad and overlapping. What can I do to improve the resolution?
A: Poor resolution in preparative HPLC is a common issue when separating structurally similar glycosides. Here are several parameters you can adjust:
-
Optimize the Mobile Phase:
-
Solvent System: The choice of solvents is critical. For reverse-phase HPLC, typical mobile phases consist of acetonitrile-water or methanol-water gradients.[7] Experiment with different solvent ratios and gradient slopes. A shallower gradient can often improve the separation of closely eluting compounds.
-
Additives: Adding a small amount of acid, such as formic acid or acetic acid (e.g., 0.05-0.1%), to the mobile phase can improve peak shape and selectivity by suppressing the ionization of acidic functional groups on the analytes.[8]
-
-
Adjust Flow Rate: Lowering the flow rate can increase the column efficiency and improve resolution, although it will also increase the run time.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different column. Columns with different stationary phase chemistries (e.g., C18 vs. Phenyl-Hexyl) or smaller particle sizes can offer different selectivities and higher efficiency.
-
Sample Loading: Overloading the column is a frequent cause of peak broadening and poor resolution in preparative chromatography. Reduce the amount of sample injected to see if the resolution improves.
Issue 2: Low Yield of this compound After Macroporous Resin Chromatography
Q: I am using macroporous resin for the initial enrichment of glycosides, but my recovery of this compound is very low. What could be the cause?
A: Low recovery from macroporous resin can be due to several factors related to the adsorption and desorption steps.
-
Incorrect Resin Selection: Different resins have varying polarities and pore sizes. The choice of resin should be matched to the polarity of the target glycosides. For moderately polar compounds like glycosides, resins like AB-8 or D101 are often used.[2][9] It is advisable to screen several resins to find the one with the best adsorption and desorption characteristics for this compound.
-
Suboptimal Adsorption Conditions:
-
pH and Concentration: The pH of the sample solution can affect the adsorption of compounds. Ensure the sample concentration is within the optimal range for the chosen resin to facilitate efficient binding.[10]
-
Flow Rate: A slower flow rate during sample loading allows for more time for the molecules to interact with the resin, potentially increasing the adsorption rate.
-
-
Inefficient Elution:
-
Eluting Solvent: The choice and concentration of the eluting solvent are crucial for recovery. A common eluent is an ethanol-water mixture. If the ethanol (B145695) concentration is too low, it may not be strong enough to desorb the target compounds. Conversely, if it is too high, it may elute impurities as well. A stepwise gradient of increasing ethanol concentration (e.g., 10%, 30%, 50%, 70% ethanol) can be used to selectively desorb different components.
-
Elution Volume and Flow Rate: Ensure a sufficient volume of eluting solvent is used to completely recover the adsorbed this compound. A slower flow rate during elution can also improve recovery.
-
Issue 3: Purity of this compound is not satisfactory after HSCCC
Q: I have performed a separation using High-Speed Counter-Current Chromatography (HSCCC), but the purity of the collected this compound fraction is below the desired level. How can I improve the purity?
A: Achieving high purity with HSCCC depends heavily on the selection of the two-phase solvent system and other operational parameters.
-
Solvent System Selection: The partition coefficient (K) of the target compound is a critical parameter. For good separation, the K value of this compound should be between 0.5 and 2. An inappropriate K value can lead to either premature elution with impurities or excessive retention and band broadening.
-
Commonly used solvent systems for separating glycosides from Paeonia lactiflora include n-butanol-ethyl acetate-water and n-hexane-ethyl acetate-methanol-water in various ratios.[1][6][11]
-
It is essential to experimentally determine the K values of this compound and the major impurities in several candidate solvent systems to select the most suitable one.
-
-
Operational Parameters:
-
Rotational Speed: A higher rotational speed generally improves the retention of the stationary phase and enhances separation efficiency.
-
Flow Rate: A lower flow rate of the mobile phase can lead to better resolution but will prolong the separation time.
-
Sample Loading: Similar to HPLC, overloading the column in HSCCC can lead to broader peaks and decreased resolution.
-
Experimental Protocols
Protocol 1: Enrichment of Total Glycosides using Macroporous Resin Chromatography
-
Resin Pre-treatment: Soak AB-8 (or a similar) macroporous resin in ethanol for 24 hours. Then, wash the resin with deionized water until no ethanol is detected. Pack the pre-treated resin into a glass column.
-
Sample Preparation: Dissolve the crude extract of Paeonia lactiflora in deionized water to a concentration of approximately 0.5 g/mL.[9]
-
Adsorption: Load the sample solution onto the resin column at a flow rate of 1.0 mL/min.[9] After loading, wash the column with 2-3 bed volumes of deionized water to remove unbound impurities like sugars and salts.
-
Elution: Elute the adsorbed glycosides with a stepwise gradient of ethanol in water. For example, use 2 bed volumes of 10% ethanol, followed by 2 bed volumes of 30% ethanol, and then 5-8 bed volumes of 50% ethanol.[9] Collect the fractions eluted with 50% ethanol, as this fraction is typically enriched with monoterpene glycosides.
-
Analysis: Analyze the collected fractions using analytical HPLC to confirm the presence and enrichment of this compound and other related glycosides.
Protocol 2: Purification of this compound using Preparative HPLC
-
Sample Preparation: Dissolve the enriched glycoside fraction obtained from macroporous resin chromatography in the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase preparative column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water containing 0.1% formic acid (B). A typical gradient might be: 0-10 min, 10-25% A; 10-40 min, 25-40% A; 40-50 min, 40-10% A.
-
Flow Rate: 10-15 mL/min.
-
Detection: UV detector set at 230 nm.
-
Injection Volume: Dependent on the column size and sample concentration, typically 1-5 mL.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the chromatogram.
-
Post-purification: Combine the pure fractions, and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain pure this compound powder.
-
Purity Assessment: Verify the purity of the isolated this compound using analytical HPLC.
Quantitative Data
Table 1: Comparison of Separation Parameters for Glycosides from Paeonia lactiflora
| Parameter | High-Speed Counter-Current Chromatography (HSCCC) | Macroporous Resin (D101) - Simulated Moving Bed |
| Target Compounds | Paeoniflorin, Albiflorin | Paeoniflorin, Albiflorin |
| Solvent System | n-butanol-ethyl acetate-water (1:4:5, v/v)[1] | Not applicable (gradient elution) |
| Sample Loading | 160 mg crude extract (containing 22.0% paeoniflorin)[1] | 250 mg/mL injection concentration[2] |
| Purity Achieved | Paeoniflorin: 98.2%[1] | Paeoniflorin: 90%, Albiflorin: 91%[2] |
| Yield/Recovery | Paeoniflorin: 94.3%[1] | Paeoniflorin: 78%, Albiflorin: 75%[2] |
Visualizations
Caption: Troubleshooting logic for poor HPLC resolution.
Caption: Troubleshooting logic for low yield in macroporous resin chromatography.
References
- 1. Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. researchgate.net [researchgate.net]
- 9. globethesis.com [globethesis.com]
- 10. researchgate.net [researchgate.net]
- 11. An efficient high‐speed counter‐current chromatography method for the preparative separation of potential antioxidants from Paeonia lactiflora Pall. combination of in vitro evaluation and molecular docking - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]
Strategies to minimize Lactiflorin degradation during storage
Technical Support Center: Lactiflorin Stability and Storage
Disclaimer: Information on "this compound" is limited in publicly available scientific literature. This guide is based on established principles for the storage and handling of peptides and proteins, using analogous molecules for data and examples. The recommendations provided should be adapted and validated for your specific this compound product.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound?
A1: For maximum long-term stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed container, protected from light and moisture.[1][2][3] Storing the lyophilized powder under these conditions can maintain its integrity for several years.[4] For short-term storage of a few weeks to months, 4°C is acceptable.[1]
Q2: How should I handle the lyophilized this compound powder before reconstitution?
A2: To prevent moisture contamination, which can accelerate degradation, it is crucial to allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.[3][5] This prevents condensation from forming on the cold powder.[3] Weigh out the desired amount quickly in a clean environment and promptly reseal the container.[3][6] For peptides susceptible to oxidation, purging the vial with an inert gas like nitrogen or argon before sealing is recommended.[3]
Q3: What is the best way to store this compound after reconstitution?
A3: Once reconstituted, this compound solutions are more susceptible to degradation and should be used as soon as possible.[5] For short-term storage (a few days), solutions can be kept at 2-8°C.[1] For longer-term storage, the solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][6] Repeated freezing and thawing can degrade the peptide.[1][5]
Q4: My this compound solution has lost its biological activity. What could be the cause?
A4: Loss of activity can be due to several factors:
-
Improper Storage: Exposure to high temperatures, light, or repeated freeze-thaw cycles can degrade the peptide.[1][5]
-
Chemical Degradation: The peptide may have undergone hydrolysis, oxidation, or deamidation, especially if stored in an inappropriate buffer or for an extended period.[7] Peptides with amino acids like methionine, cysteine, or tryptophan are particularly prone to oxidation.[1][4]
-
Microbial Contamination: If not handled under sterile conditions, microbial growth can lead to enzymatic degradation.
-
Adsorption: Peptides, especially hydrophobic ones, can adsorb to the surface of plastic vials, reducing the effective concentration in the solution.[5] Using low-protein-binding tubes or glass vials is recommended for dilute solutions.[5]
Q5: I see multiple peaks in my HPLC analysis of this compound. What does this indicate?
A5: The presence of multiple peaks in an HPLC chromatogram of a purified peptide like this compound typically indicates the presence of degradation products or impurities.[3] These can arise from the degradation pathways mentioned above (hydrolysis, oxidation, etc.). A stability-indicating HPLC method should be able to separate the intact this compound from these degradation products.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying the cause of this compound degradation.
Problem: Reduced or No Activity in Assay
| Possible Cause | Troubleshooting Steps |
| Degradation during storage | 1. Review your storage conditions (temperature, light exposure, duration).[1][2] 2. Ensure that for reconstituted solutions, aliquoting was used to avoid freeze-thaw cycles.[5] 3. Analyze an aliquot of your stored this compound using a stability-indicating method like RP-HPLC to check for degradation products.[3][9] |
| Incorrect reconstitution | 1. Verify the solvent or buffer used for reconstitution is appropriate for this compound. The pH of the solution is a critical factor for stability.[4] 2. Ensure the final concentration is correct. Inaccurate weighing due to moisture absorption can be a factor.[3] |
| Adsorption to surfaces | 1. If using plastic vials, especially for dilute solutions, consider switching to low-protein-binding tubes or glass vials.[5] |
| Assay-related issues | 1. Rule out any problems with the assay itself by running a fresh, properly handled standard of this compound. |
Problem: Appearance of New Peaks in HPLC
| Possible Cause | Troubleshooting Steps |
| Chemical degradation | 1. The new peaks are likely degradation products.[3] 2. To identify the degradation pathway, you can perform a forced degradation study (see Experimental Protocols section). This involves exposing this compound to stress conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products.[10][11] 3. Use techniques like LC-MS to identify the mass of the degradation products, which can help in elucidating their structure and the degradation pathway.[12] |
| Contamination | 1. Ensure proper handling and use of sterile reagents to rule out microbial contamination. |
Data on this compound Stability
Table 1: Effect of Storage Conditions on Lactoferrin Stability
As an analogue for this compound, the stability of lactoferrin from human milk is presented below.
| Storage Condition | Duration | Average Decrease in Concentration |
| Refrigerated (exact temperature not specified) | 5 days | No appreciable decrease |
| Frozen at -18 to -20°C | 3 months | 37% |
| Frozen at -20°C | 6 months | 46% |
(Data sourced from a study on lactoferrin in human milk.)
Table 2: General Peptide Susceptibility to Forced Degradation Conditions
| Stress Condition | Typical Degradation Pathway | Amino Acids Primarily Affected |
| Acidic pH | Hydrolysis, Deamidation | Aspartic acid (Asp), Asparagine (Asn), Glutamine (Gln) |
| Alkaline pH | Deamidation, Racemization, β-elimination | Asparagine (Asn), Cysteine (Cys) |
| Oxidation (e.g., H₂O₂) | Oxidation | Methionine (Met), Cysteine (Cys), Tryptophan (Trp), Histidine (His), Tyrosine (Tyr)[7] |
| High Temperature | Aggregation, Deamidation, Hydrolysis, Oxidation | Varies depending on the sequence |
| Light (Photolysis) | Photodegradation | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe), Histidine (His), Cysteine (Cys)[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.[10][13]
Materials:
-
This compound (lyophilized powder and a stock solution of known concentration, e.g., 1 mg/mL)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
Photostability chamber
-
RP-HPLC system with a suitable column (e.g., C18)
-
LC-MS system for peak identification
Methodology:
-
Preparation of Samples: For each condition, prepare a sample of this compound at a known concentration (e.g., 0.5 mg/mL) in the respective stress solution. Also, prepare a control sample in the reconstitution buffer and protect it from stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).[12]
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Keep at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Note: Degradation in basic conditions can be rapid.[8]
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).[12]
-
Thermal Degradation: Incubate the this compound solution (in a stable buffer) at an elevated temperature (e.g., 70°C).[12]
-
Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.[12]
-
-
Sample Analysis:
-
At each time point, withdraw a sample. For acid and base hydrolysis samples, neutralize the pH before analysis.
-
Analyze all samples by a stability-indicating RP-HPLC method.
-
Monitor the decrease in the peak area of the intact this compound and the formation of new peaks (degradation products).
-
Analyze the stressed samples using LC-MS to determine the mass of the degradation products to aid in their identification.
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To quantify the amount of intact this compound and separate it from its degradation products.[9]
Instrumentation:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Chromatographic Conditions (Example - to be optimized for this compound):
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm or 280 nm
-
Injection Volume: 20 µL
Method:
-
System Suitability: Inject a standard solution of this compound multiple times to ensure the system is performing correctly (check for consistent retention times, peak areas, and theoretical plates).
-
Analysis of Stability Samples: Inject the control and stressed samples from the forced degradation study.
-
Data Analysis:
-
Identify the peak for intact this compound based on the retention time of the control sample.
-
Calculate the percentage of this compound remaining at each time point under each stress condition.
-
The appearance of new peaks indicates the formation of degradation products. The method is considered "stability-indicating" if these new peaks are well-resolved from the main this compound peak.[8]
-
Visualizations
Caption: Troubleshooting workflow for reduced this compound activity.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a this compound stability study.
References
- 1. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Stability-Indicating Analytical Approach for Stability Evaluation of Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved RP-HPLC method for determination of bovine lactoferrin and its proteolytic degradation in simulated gastrointestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Refinement of Analytical Methods for Lactiflorin Metabolite Identification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical identification of lactiflorin (B2422995) metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most effective analytical techniques for identifying this compound metabolites?
A1: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and accurate method for detecting and identifying this compound metabolites.[1] Specifically, techniques like UPLC-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) and UPLC-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) are frequently employed.[1][2] These methods offer excellent separation of complex biological samples and provide structural information for metabolite identification.
Q2: I am having trouble extracting this compound metabolites from my samples. What are the recommended extraction methods?
A2: Solvent extraction is a common and effective method.[3] The choice of solvent is critical and depends on the polarity of the target metabolites. For a broad range of metabolites, a combination of solvents with varying polarities may be necessary. Advanced techniques such as ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) can offer higher extraction yields and selectivity.[3] For dried plant material, a common approach involves pulverization followed by extraction with a solvent like methanol (B129727) or ethanol.[4]
Q3: What are the common challenges encountered when identifying this compound metabolites in vivo?
A3: Researchers often face several challenges, including:
-
Low concentrations of metabolites: Metabolites are often present at very low levels in biological matrices.[5]
-
Matrix effects: Components of the biological sample (e.g., plasma, urine) can interfere with the ionization of the target metabolites in the mass spectrometer, leading to signal suppression or enhancement.[5]
-
Isomeric interference: this compound and its metabolites may have isomers, which are difficult to distinguish by mass spectrometry alone.[6]
-
Lack of reference standards: Commercially available standards for many this compound metabolites may not exist, making definitive identification challenging.[7]
-
Metabolite instability: Some metabolites may be unstable and degrade during sample preparation and analysis.[5]
Q4: How can I improve the sensitivity of my mass spectrometer for detecting low-abundance this compound metabolites?
A4: To improve sensitivity, consider the following:
-
Optimize the ionization source: Experiment with different ionization techniques (e.g., ESI, APCI) and optimize source parameters like temperature and gas flow.[8]
-
Sample concentration: Ensure your sample is appropriately concentrated. However, be cautious of oversaturation which can lead to ion suppression.[8]
-
Instrument tuning and calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance.[8]
-
Use a clean and well-maintained system: Contamination in the ion source or mass analyzer can significantly reduce sensitivity.[9][10]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peaks for this compound Metabolites
| Possible Cause | Troubleshooting Steps |
| Improper Sample Preparation | - Verify the extraction protocol and ensure the solvent is appropriate for the expected polarity of the metabolites.- Check the sample concentration; if too dilute, consider a concentration step. If too concentrated, dilute the sample to avoid ion suppression.[8] |
| Inefficient Ionization | - Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature).- Test different ionization modes (positive and negative) as this compound metabolites may ionize preferentially in one mode.- Clean the ion source to remove any contaminants.[9] |
| Mass Spectrometer Not Tuned/Calibrated | - Perform a full tuning and calibration of the mass spectrometer according to the manufacturer's guidelines.[8] |
| LC System Issues | - Check for leaks in the LC system.[11]- Ensure the column is not clogged and is appropriate for the separation.- Verify that the mobile phase composition is correct and freshly prepared. |
| Detector Malfunction | - If no peaks are observed at all, there might be an issue with the detector. Check the detector settings and ensure it is functioning correctly.[11] |
Issue 2: Inaccurate Mass Measurement for Metabolite Identification
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Calibration | - Perform a fresh mass calibration using a certified calibration standard.[8] |
| Instrument Drift | - Allow the instrument to stabilize for an adequate amount of time before analysis.- Monitor the mass accuracy of a known compound throughout the analytical run. |
| High Contamination Levels | - Clean the ion source and the front-end optics of the mass spectrometer.[10] |
Issue 3: Peak Tailing or Broadening in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Column Overload | - Reduce the injection volume or dilute the sample.[9] |
| Column Contamination or Degradation | - Wash the column with a strong solvent.- If the problem persists, replace the column. |
| Inappropriate Mobile Phase | - Ensure the mobile phase pH is suitable for the analytes.- Check for mobile phase incompatibility or precipitation. |
| Dead Volume in the LC System | - Check all fittings and connections for proper installation to minimize dead volume. |
Experimental Protocols
Protocol 1: Extraction of this compound Metabolites from Plant Material
-
Sample Preparation: Freeze-dry the plant material (e.g., roots of Paeonia lactiflora) and grind it into a fine powder.[1]
-
Extraction:
-
Weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex for 5 minutes.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge at 12,000 rpm for 15 minutes.
-
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.[1]
Protocol 2: UPLC-Q-TOF-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).[12]
-
Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the metabolites (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative modes.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-1200.
-
MS/MS Acquisition: Data-dependent acquisition (DDA) with collision energies ramped to obtain fragment ion spectra for the most abundant precursor ions.
-
Data Presentation
| Parameter | Typical Value/Range | Reference |
| Mass Accuracy | < 5 ppm | [6] |
| Resolution | > 10,000 FWHM | [13] |
| Limit of Detection (LOD) | fmol to pmol range | [14] |
| Linear Dynamic Range | 3-4 orders of magnitude | [7] |
Visualizations
Caption: Experimental workflow for this compound metabolite identification.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Widely targeted metabolomics reveals differences in metabolites of Paeonia lactiflora cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111662348A - Method for extracting paeoniflorin and albiflorin from paeonia lactiflora - Google Patents [patents.google.com]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges in Identifying the Dark Molecules of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmi-inc.com [gmi-inc.com]
- 9. zefsci.com [zefsci.com]
- 10. youtube.com [youtube.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. mdpi.com [mdpi.com]
- 13. Nontargeted Metabolomic Profiling of a Single Paeonia Lactiflora Plant and its Quality Marker Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Lactiflorin and Paeoniflorin for Researchers and Drug Development Professionals
An objective guide to the anti-inflammatory, neuroprotective, and antioxidant properties of two prominent monoterpene glycosides from Paeonia lactiflora, supported by experimental data and pathway analysis.
Introduction
Lactiflorin and Paeoniflorin (B1679553) are two major bioactive monoterpene glycosides isolated from the roots of Paeonia lactiflora, a plant with a long history in traditional Chinese medicine. While Paeoniflorin has been extensively studied for its diverse pharmacological effects, this compound is emerging as a compound of significant interest. This guide provides a detailed comparison of the biological activities of this compound and Paeoniflorin, focusing on their anti-inflammatory, neuroprotective, and antioxidant properties. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the potential therapeutic applications of these compounds.
Comparative Analysis of Biological Activities
The following sections provide a quantitative comparison of the anti-inflammatory, neuroprotective, and antioxidant activities of this compound and Paeoniflorin, based on available experimental data.
Anti-inflammatory Activity
Both this compound and Paeoniflorin have demonstrated the ability to modulate inflammatory responses. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Cell Line | Concentration | % Inhibition of NO Production | IC₅₀ (µM) | Reference |
| Paeoniflorin | Griess Assay | RAW 264.7 | 10 µM | 17.61% | 220 | [1] |
| Albiflorin (as a proxy for this compound) | Griess Assay | RAW 264.7 | 10 µM | 17.35% | 13,000 | [1] |
Note: Direct comparative data for this compound's anti-inflammatory activity is limited. Data for Albiflorin, a structurally similar monoterpene glycoside from the same plant, is presented as a proxy. Paeoniflorin demonstrates significantly higher potency in inhibiting NO production compared to Albiflorin.[1]
Neuroprotective Effects
Paeoniflorin has been extensively shown to exhibit neuroprotective effects in various in vitro models of neuronal injury.[2][3][4][5]
| Compound | Assay | Cell Line | Insult | Concentration | % Increase in Cell Viability | Reference |
| Paeoniflorin | MTT Assay | PC12 | Glutamate | 10 µM | Significant protection | [2] |
| Paeoniflorin | MTT Assay | PC12 | MPP+ | 50-400 µM | Significant improvement | [3] |
| Paeoniflorin | MTT Assay | PC12 | H₂O₂ | Not specified | Significant protection | [5] |
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| Paeoniflorin | DPPH Radical Scavenging | > 100 | [6] |
| This compound | DPPH Radical Scavenging | Data not available |
Note: While Paeoniflorin itself shows weak direct radical scavenging activity, its derivatives have been shown to possess significant antioxidant properties.[7] Data on the direct antioxidant activity of this compound is currently lacking.
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of test compounds on the production of nitric oxide (NO), a key inflammatory mediator, in murine macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Paeoniflorin. A vehicle control (e.g., DMSO) is also included.
-
Stimulation: After a pre-incubation period of 1 hour, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay):
-
100 µL of cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.
-
The plate is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined by plotting the percentage inhibition against the compound concentration.
Neuroprotective Effects: MTT Assay in PC12 Cells
Objective: To assess the protective effect of test compounds against neurotoxin-induced cell death in a neuronal-like cell line.
Methodology:
-
Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. For differentiation into a neuronal phenotype, cells can be treated with Nerve Growth Factor (NGF).
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.
-
Compound Pre-treatment: The medium is replaced with fresh medium containing different concentrations of this compound or Paeoniflorin for a pre-treatment period of 2 hours.
-
Induction of Neuronal Injury: A neurotoxin (e.g., 100 µM glutamate, 1 mM MPP⁺, or 200 µM H₂O₂) is added to the wells to induce cytotoxicity. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for an additional 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
The culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control group. The protective effect of the compounds is determined by the increase in cell viability in the presence of the neurotoxin.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of the test compounds.
Methodology:
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM).
-
Reaction Mixture:
-
In a 96-well plate, 100 µL of various concentrations of this compound or Paeoniflorin (dissolved in methanol) are added to the wells.
-
100 µL of the methanolic DPPH solution is added to each well.
-
A blank well contains 100 µL of methanol and 100 µL of the DPPH solution.
-
A control for each sample concentration contains 100 µL of the sample and 100 µL of methanol.
-
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_blank - (Abs_sample - Abs_sample_control)) / Abs_blank] * 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
Signaling Pathways
Paeoniflorin
Paeoniflorin exerts its biological effects by modulating a complex network of intracellular signaling pathways.
Caption: Paeoniflorin inhibits inflammatory pathways.
Paeoniflorin mitigates inflammation primarily by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[8] This leads to the downstream suppression of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), ultimately reducing the production of pro-inflammatory mediators such as NO, iNOS, COX-2, TNF-α, IL-1β, and IL-6.[8][9][10]
Caption: Paeoniflorin's neuroprotective mechanisms.
The neuroprotective effects of Paeoniflorin are mediated through the activation of pro-survival signaling pathways, including the PI3K/Akt and ERK pathways.[3][11] This leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax, ultimately inhibiting caspase activation and neuronal apoptosis.[2][4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Protective effect of paeoniflorin against glutamate-induced neurotoxicity in PC12 cells via Bcl-2/Bax signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paeoniflorin, a Natural Neuroprotective Agent, Modulates Multiple Anti-Apoptotic and Pro-apoptotic Pathways in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeoniflorin exerts neuroprotective effects against glutamate‑induced PC12 cellular cytotoxicity by inhibiting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of paeoniflorin on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antioxidant activity of paeoniflorin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 10. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 11. physoc.org [physoc.org]
A Comparative Analysis of the Anti-inflammatory Properties of Lactiflorin and Albiflorin
For immediate release:
[City, State] – December 2, 2025 – In the ongoing quest for novel anti-inflammatory agents, researchers have shown considerable interest in the bioactive compounds isolated from medicinal plants. Among these, lactiflorin (B2422995) and albiflorin (B1665693), both monoterpene glycosides derived from the roots of Paeonia lactiflora, have been noted for their potential therapeutic effects. This guide provides a comprehensive comparison of the anti-inflammatory properties of this compound and albiflorin, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
While extensive research has elucidated the anti-inflammatory mechanisms and quantitative efficacy of albiflorin, a notable scarcity of specific quantitative data for this compound currently exists in peer-reviewed literature. This guide presents a detailed analysis of albiflorin's anti-inflammatory profile, with the current understanding of this compound's activities being primarily qualitative.
Executive Summary
Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the available quantitative data for the anti-inflammatory effects of albiflorin. Data for this compound is not included due to the current lack of available specific quantitative studies.
Table 1: Inhibition of Pro-inflammatory Mediators by Albiflorin in LPS-stimulated RAW 264.7 Macrophages
| Mediator | Albiflorin Inhibition (%) |
| Nitric Oxide (NO) | 17.35 |
| Prostaglandin (B15479496) E2 (PGE2) | 12.94 |
| Tumor Necrosis Factor-α (TNF-α) | 15.29 |
| Interleukin-6 (IL-6) | 10.78 |
Data from a comparative study of paeoniflorin (B1679553) and albiflorin.[1]
Table 2: Effect of Albiflorin on the Expression of Pro-inflammatory Genes and Proteins in LPS-stimulated RAW 264.7 Macrophages
| Target | Effect of Albiflorin | Inhibition (%) |
| iNOS (gene expression) | Inhibition | 58.36 |
| COX-2 (gene expression) | Inhibition | 47.64 |
| IL-6 (gene expression) | Inhibition | 50.70 |
| TNF-α (gene expression) | Inhibition | 12.43 |
| COX-2 (protein expression) | Reduction | 17.21 |
Data from a comparative study of paeoniflorin and albiflorin.[1]
Table 3: IC50 Value for Nitric Oxide (NO) Production Inhibition
| Compound | IC50 (mol/L) |
| Albiflorin | 1.3 x 10-2 |
Data from a comparative study of paeoniflorin and albiflorin.[1]
Mechanistic Insights: Signaling Pathways
Albiflorin:
Albiflorin exerts its anti-inflammatory effects by targeting multiple signaling pathways:
-
NF-κB Pathway: Albiflorin has been shown to inhibit the activation of the NF-κB pathway, a crucial regulator of inflammatory gene expression. This inhibition leads to a downstream reduction in the production of various pro-inflammatory cytokines and enzymes.
-
MAPK Pathway: Albiflorin can modulate the MAPK signaling cascade, which plays a significant role in the inflammatory response.
-
CXCL12/CXCR4 Axis: Recent studies suggest that albiflorin can also target the CXCL12/CXCR4 axis, which is involved in inflammatory cell migration.
-
NLRP3 Inflammasome: There is evidence to suggest that albiflorin may also attenuate the activation of the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation.
This compound:
The precise molecular mechanisms underlying the anti-inflammatory activity of this compound are less defined. However, some in silico and indirect evidence suggests that it may act through the activation of the Nrf2 pathway, a key regulator of the antioxidant response, which can indirectly modulate inflammation.[2]
Experimental Protocols
The data for albiflorin presented in this guide was primarily generated using the following experimental model:
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured under standard conditions.
-
Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.
-
Treatment: Cells are pre-treated with varying concentrations of albiflorin prior to LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandins (PGE2), Cytokines (TNF-α, IL-6): Levels of these mediators in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA).
-
-
Gene Expression Analysis: The mRNA levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6 are determined by quantitative real-time polymerase chain reaction (qRT-PCR).
-
Protein Expression Analysis: The protein levels of COX-2 are assessed by Western blotting or cell-based ELISA.
Visualizing the Pathways
To illustrate the known mechanisms of action, the following diagrams depict the key signaling pathways modulated by albiflorin.
Conclusion and Future Directions
Albiflorin stands out as a well-characterized anti-inflammatory agent with a clear mechanism of action and a growing body of quantitative evidence supporting its efficacy. Its ability to target multiple key inflammatory pathways, including NF-κB and MAPK, makes it a promising candidate for further investigation in the development of novel anti-inflammatory therapies.
The anti-inflammatory potential of this compound, while acknowledged, remains largely unquantified in the public domain. To enable a direct and meaningful comparison with albiflorin and other potential anti-inflammatory compounds, future research should focus on isolating this compound and systematically evaluating its in vitro and in vivo anti-inflammatory effects. Specifically, studies determining its IC50 values for the inhibition of key inflammatory mediators and elucidating its precise molecular targets are crucial next steps. Such data will be invaluable for the scientific community and for advancing the development of new plant-derived therapeutics.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
References
A Comparative Analysis of Synthetic versus Natural Lactiflorin Efficacy: A Review of Current Research and Future Directions
An Important Note on Terminology: It is crucial to distinguish between Lactiflorin, a monoterpene glycoside isolated from the roots of Paeonia lactiflora[1], and Lactoferrin, a well-studied iron-binding glycoprotein (B1211001) found in milk and other bodily secretions[2][3][4]. While both have demonstrated biological activities, they are distinct molecules. This guide will focus exclusively on this compound.
A thorough review of the current scientific literature reveals a notable gap in direct comparative studies evaluating the efficacy of synthetic versus natural this compound. While the total synthesis of (+)-Lactiflorin has been successfully achieved[1][5], subsequent research directly comparing its biological activity to that of the natural extract is not yet available. This guide, therefore, summarizes the known information about natural this compound, outlines the potential for synthetic production, and proposes a comprehensive experimental framework for future comparative efficacy studies.
Introduction to this compound
This compound is a natural product first isolated from the roots of Paeonia lactiflora Pall.[1]. This plant is a staple in traditional Chinese medicine, and its extracts, containing a variety of monoterpene glycosides like paeoniflorin (B1679553) and albiflorin (B1665693), have been studied for their anti-inflammatory and immunomodulatory properties[6][7][8]. The successful total synthesis of (+)-Lactiflorin, achieved via an intramolecular [2+2] photocycloaddition, has elucidated its structure and opened the door for further investigation and potential production of a pure, synthetic version of the molecule[1][5][9].
Efficacy of Natural this compound and Related Compounds
Direct and extensive quantitative data on the efficacy of isolated natural this compound is limited. However, the biological activities of extracts from Paeonia lactiflora and its more abundant components, such as paeoniflorin, provide an indication of the potential therapeutic effects. These extracts have been shown to possess anti-inflammatory activities by inhibiting the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various pro-inflammatory cytokines like TNF-α and IL-6 in cell-based assays[6][7].
The mechanism of action for compounds from Paeonia lactiflora is thought to involve the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response[10][11].
Proposed Experimental Framework for Comparative Efficacy Analysis
To address the current knowledge gap, a comprehensive experimental workflow is proposed to directly compare the efficacy of natural and synthetic this compound once the synthetic compound becomes more widely available for research.
The following table structure is recommended for summarizing quantitative data from future comparative studies.
| Biological Activity Assay | Parameter Measured | Natural this compound (Specify Concentration/Dose) | Synthetic this compound (Specify Concentration/Dose) | Positive Control (e.g., Dexamethasone) | p-value |
| Anti-inflammatory Activity | |||||
| In Vitro (LPS-stimulated RAW 264.7) | IC50 for NO Inhibition (µM) | Data to be determined | Data to be determined | Data to be determined | |
| % Inhibition of TNF-α at X µM | Data to be determined | Data to be determined | Data to be determined | ||
| % Inhibition of IL-6 at X µM | Data to be determined | Data to be determined | Data to be determined | ||
| In Vivo (Carrageenan-induced paw edema) | % Edema Inhibition at X mg/kg | Data to be determined | Data to be determined | Data to be determined | |
| Antimicrobial Activity | |||||
| In Vitro (Broth microdilution) | MIC against S. aureus (µg/mL) | Data to be determined | Data to be determined | Data to be determined | |
| MIC against E. coli (µg/mL) | Data to be determined | Data to be determined | Data to be determined | ||
| Anticancer Activity | |||||
| In Vitro (MCF-7 cell line) | IC50 for Cell Viability (µM) | Data to be determined | Data to be determined | Data to be determined |
A. In Vitro Anti-inflammatory Activity Assay
This protocol assesses the ability of natural and synthetic this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of natural or synthetic this compound for 1-2 hours before stimulation with LPS (1 µg/mL).
-
Nitric Oxide (NO) Assay: After 24 hours of incubation, the concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Analysis: The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
B. In Vitro Antimicrobial Activity Assay
This protocol determines the minimum inhibitory concentration (MIC) of natural and synthetic this compound against common bacterial strains using the broth microdilution method.
-
Bacterial Strains: Standard strains such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are used.
-
Assay Procedure: A serial dilution of natural and synthetic this compound is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. A standardized bacterial inoculum is added to each well.
-
MIC Determination: The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
C. In Vitro Anticancer Activity Assay
This protocol evaluates the cytotoxic effects of natural and synthetic this compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).
-
Cell Culture: MCF-7 cells are maintained in appropriate growth medium and conditions.
-
Cell Viability Assay: Cells are seeded in 96-well plates and treated with increasing concentrations of natural or synthetic this compound for 48-72 hours. Cell viability is assessed using the MTT or a similar colorimetric assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mandatory Visualizations
The anti-inflammatory effects of compounds from Paeonia lactiflora are often associated with the inhibition of the NF-κB signaling pathway. The following diagram illustrates a putative mechanism.
The following diagram illustrates the proposed workflow for comparing the in vitro anti-inflammatory efficacy of natural and synthetic this compound.
Conclusion
Theoretically, synthetic this compound, if produced with high purity and confirmed to be structurally identical to the natural molecule, should exhibit the same biological efficacy. Potential differences could arise from the presence of other synergistic or antagonistic compounds in natural extracts. However, without direct comparative studies, this remains speculative. The proposed experimental framework provides a robust methodology for future research to definitively compare the efficacy of natural versus synthetic this compound, which will be crucial for its potential development as a therapeutic agent.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. A review of the biological activities of lactoferrin: mechanisms and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactoferrin and its biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and biological actions of lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of (+)-lactiflorin by an intramolecular [2+2] photocycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. Network pharmacology-based analysis and experimental in vitro validation on the mechanism of Paeonia lactiflora Pall. in the treatment for type I allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacies of Paeoniflorin and Lactoferrin in Preclinical Disease Models
For researchers and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. This guide provides a comparative analysis of two promising natural compounds, Paeoniflorin and Lactoferrin, detailing their neuroprotective effects across various preclinical models of neurodegenerative diseases and ischemic stroke. The information presented is based on published experimental data, offering a resource for evaluating their therapeutic potential.
Paeoniflorin, the principal bioactive component of Paeonia lactiflora extract, and Lactoferrin, a multifunctional glycoprotein (B1211001) found in milk, have both demonstrated significant neuroprotective properties. Their mechanisms of action, though sometimes converging on common pathways of cell survival and anti-inflammation, also exhibit distinct characteristics that may render them suitable for different therapeutic strategies. This guide will delve into their performance in models of Parkinson's disease, Alzheimer's disease, and ischemic stroke, presenting quantitative data, experimental methodologies, and the signaling pathways they modulate.
Comparative Efficacy in a Parkinson's Disease Model
In preclinical models of Parkinson's disease, both Paeoniflorin and Lactoferrin have shown the ability to protect dopaminergic neurons, a critical cell population that degenerates in this condition. The following table summarizes key quantitative findings from studies using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, a standard for inducing Parkinson's-like pathology.
| Parameter | Paeoniflorin | Lactoferrin |
| Dopaminergic Neuron Survival (TH+ cells) | Dose-dependent reduction in MPTP-induced loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.[1] | Partial recovery of TH-positive cells in the substantia nigra and TH-positive fibers in the striatum.[2] |
| Motor Function | Ameliorated behavioral deficits in spontaneous motor activity and improved performance in the rotarod test.[3] | Improved motor functions and exploratory behavior.[2] |
| Apoptosis Regulation | Increased the Bcl-2/Bax ratio and inhibited the activation of caspase-9 and caspase-3.[3][4] | Reduced necrosis-mediated cell death from 23.3% to 12.5% in one study.[5][6] |
| Neuroinflammation | Reduced the upregulation of proinflammatory molecules such as IL-1β, TNF-α, and iNOS.[1] | Demonstrated anti-inflammatory effects by decreasing inflammatory cytokine levels.[5][6] |
Comparative Efficacy in an Alzheimer's Disease Model
In the context of Alzheimer's disease models, both compounds have been shown to mitigate cognitive decline and address the pathological hallmarks of the disease, such as amyloid-beta (Aβ) plaque formation and neuroinflammation.
| Parameter | Paeoniflorin | Lactoferrin |
| Cognitive Function | Significantly decreased escape latency in the Morris water maze test and increased alternation rate in the T-maze test in 5XFAD transgenic mice.[7] | Improved cognitive abilities in a naturally aging mouse model and reduced memory impairment in an Alzheimer's mouse model.[8] |
| Amyloid-beta (Aβ) Burden | Inhibited Aβ burden in APP/PS1 transgenic mice.[9] | Ameliorates paralysis induced by Aβ aggregates and reduces Aβ aggregation.[10] |
| Neuroinflammation | Inhibited the activation of astrocytes and microglia and downregulated proinflammatory cytokines in the brain.[9] | Reduces inflammatory reactions in the hippocampus.[8] |
| Oxidative Stress | Ameliorated oxidative stress in APP/PS1 mice. | Decreased the production of reactive oxygen species in the hippocampus.[8] |
Comparative Efficacy in an Ischemic Stroke Model
Following an ischemic stroke, both Paeoniflorin and Lactoferrin have demonstrated the potential to reduce brain damage and improve functional recovery in animal models.
| Parameter | Paeoniflorin | Lactoferrin |
| Infarct Size | Significantly reduced cerebral infarction size in a meta-analysis of preclinical studies.[11] | In a model of intracerebral hemorrhage, a related form of stroke, an optimized form of lactoferrin robustly reduced brain damage. |
| Neurological Deficits | Significantly reduced neurological severity scores in a meta-analysis.[11] | An optimized form of lactoferrin reduced neurological injury in aged mice and hypertensive rats. |
| Brain Edema | Significantly reduced brain water content.[11] | An optimized form of lactoferrin reduced brain edema caused by intracerebral hemorrhage. |
| Neuroinflammation | Suppressed the activation of microglia and astrocytes and inhibited the production of proinflammatory cytokines.[12][13] | In a model of neonatal hypoxia-ischemia, lactoferrin counteracted neuroinflammation.[14] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Paeoniflorin and Lactoferrin are mediated by their modulation of various intracellular signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets and for the rational design of combination therapies.
Paeoniflorin Signaling Pathways
Paeoniflorin exerts its neuroprotective effects through multiple pathways, primarily focusing on anti-apoptosis, anti-inflammation, and regulation of synaptic function.
Caption: Paeoniflorin's multifaceted neuroprotective signaling pathways.
Lactoferrin Signaling Pathways
Lactoferrin's neuroprotective actions are often initiated by its interaction with cell surface receptors, leading to the activation of downstream pathways that promote cell survival, reduce inflammation, and modulate iron homeostasis.
Caption: Lactoferrin's receptor-mediated neuroprotective signaling.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, this section outlines the general experimental methodologies employed in the cited studies.
General In Vivo Neuroprotection Protocol
The following diagram illustrates a typical workflow for in vivo studies evaluating the neuroprotective effects of Paeoniflorin or Lactoferrin.
Caption: A generalized workflow for in vivo neuroprotection studies.
Detailed Methodologies:
-
Animal Models:
-
Parkinson's Disease: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is commonly used. MPTP is administered systemically to induce selective degeneration of dopaminergic neurons.[1][3]
-
Alzheimer's Disease: Transgenic mouse models such as the 5XFAD or APP/PS1 mice, which overexpress human genes with familial Alzheimer's disease mutations, are frequently employed.[7][9]
-
Ischemic Stroke: The middle cerebral artery occlusion (MCAO) model in rats or mice is a standard procedure to mimic ischemic stroke.[4][12]
-
-
Treatment Administration:
-
Behavioral Assessments:
-
Histological and Biochemical Analyses:
-
Immunohistochemistry: Used to visualize and quantify specific cell populations (e.g., tyrosine hydroxylase-positive neurons) and pathological markers (e.g., Aβ plaques).
-
Western Blotting: Employed to measure the protein levels of key signaling molecules, apoptotic markers, and inflammatory mediators.
-
ELISA: Used to quantify the levels of cytokines and other soluble factors in brain tissue or plasma.
-
Infarct Volume Measurement: In stroke models, brain slices are stained (e.g., with TTC) to delineate and quantify the ischemic area.
-
Conclusion
Both Paeoniflorin and Lactoferrin demonstrate significant neuroprotective potential across a range of preclinical models of neurodegenerative diseases and ischemic stroke. Paeoniflorin appears to exert its effects through a broad range of anti-inflammatory and anti-apoptotic mechanisms. Lactoferrin, in addition to its anti-inflammatory and antioxidant properties, offers the unique advantage of modulating iron homeostasis.
The choice between these two agents for further drug development may depend on the specific pathological mechanisms being targeted. For instance, in diseases where iron dysregulation is a key feature, Lactoferrin may offer a more targeted approach. Conversely, the broad-spectrum anti-inflammatory and anti-apoptotic effects of Paeoniflorin may be beneficial in a wider range of neurodegenerative conditions. Further head-to-head comparative studies and clinical trials are warranted to fully elucidate their therapeutic potential in humans.
References
- 1. Paeoniflorin attenuates neuroinflammation and dopaminergic neurodegeneration in the MPTP model of Parkinson's disease by activation of adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotection by Paeoniflorin in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lactoferrin: neuroprotection against Parkinson's disease and secondary molecule for potential treatment [frontiersin.org]
- 6. Lactoferrin: neuroprotection against Parkinson's disease and secondary molecule for potential treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paeoniflorin exerts neuroprotective effects in a transgenic mouse model of Alzheimer's disease via activation of adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paeoniflorin Atttenuates Amyloidogenesis and the Inflammatory Responses in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Preclinical Evidence of Paeoniflorin Effectiveness for the Management of Cerebral Ischemia/Reperfusion Injury: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paeoniflorin improves functional recovery through repressing neuroinflammation and facilitating neurogenesis in rat stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paeoniflorin Protects against Ischemia-Induced Brain Damages in Rats via Inhibiting MAPKs/NF-κB-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-Dependent Neuroprotective Effects of Bovine Lactoferrin Following Neonatal Hypoxia–Ischemia in the Immature Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to Lactoferrin in Combination with Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The growing interest in combination therapies has highlighted the potential of natural compounds to enhance the efficacy of existing treatments and combat drug resistance. Lactoferrin, a multifunctional glycoprotein, has emerged as a promising candidate for synergistic combinations due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of the synergistic effects of lactoferrin with other natural compounds, supported by experimental data and detailed methodologies, to aid in the advancement of novel therapeutic strategies.
Section 1: Synergistic Antimicrobial Activity of Lactoferrin and Quercetin (B1663063)
The combination of lactoferrin and the flavonoid quercetin has demonstrated significant synergistic effects, particularly in antimicrobial applications. This synergy stems from their distinct but complementary mechanisms of action against bacterial pathogens.
Quantitative Data Summary
A study investigating the synergistic activity of lactoferrin and quercetin against Pseudomonas fluorescens revealed a significant enhancement in antimicrobial efficacy when the two compounds were used in combination. The synergy was quantified using the synergistic activity (Csyn) and the Fractional Inhibitory Concentration (FIC) index.
| Compound/Combination | MIC (µg/mL) | Csyn Value | FIC Index | Interpretation |
| Lactoferrin (alone) | >200 | - | - | No significant activity |
| Quercetin (alone) | 100 | - | - | Moderate activity |
| Lactoferrin + Quercetin | 50 (of each) | 6.75 ± 2.67 | 0.4 | Synergistic [1] |
MIC: Minimum Inhibitory Concentration Csyn: Synergistic activity. Higher values indicate a clearer synergistic effect.[1] FIC Index: ≤ 0.5 indicates synergy.[1]
Experimental Protocol: Checkerboard Assay for Synergy Testing
The synergistic interaction between lactoferrin and quercetin was determined using a checkerboard microdilution method.
-
Preparation of Reagents: Stock solutions of lactoferrin and quercetin were prepared in an appropriate solvent and serially diluted.
-
Microplate Setup: A 96-well microtiter plate was prepared with serial dilutions of lactoferrin in the horizontal rows and serial dilutions of quercetin in the vertical columns. This creates a matrix of varying concentrations of both compounds.
-
Bacterial Inoculation: Each well was inoculated with a standardized suspension of Pseudomonas fluorescens (e.g., 105 CFU/mL).
-
Incubation: The plate was incubated at an optimal temperature (e.g., 37°C) for 24 hours.
-
Determination of MIC: The MIC of each compound alone and in combination was determined as the lowest concentration that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index was calculated using the following formula: FIC Index = (MIC of Lactoferrin in combination / MIC of Lactoferrin alone) + (MIC of Quercetin in combination / MIC of Quercetin alone).
-
Interpretation: The results were interpreted as synergistic (FIC ≤ 0.5), additive (0.5 < FIC ≤ 1), indifferent (1 < FIC ≤ 4), or antagonistic (FIC > 4).
Mechanism of Synergy: A Dual-Pronged Attack
The synergistic antimicrobial effect of lactoferrin and quercetin is attributed to their ability to target different components of the bacterial cell envelope. Lactoferrin has a high affinity for the lipopolysaccharide (LPS) layer of Gram-negative bacteria, causing membrane disruption.[1] Quercetin, on the other hand, targets the bacterial membrane itself. This combined assault leads to increased membrane permeability and ultimately, bacterial cell death.
Section 2: Lactoferrin and Curcumin (B1669340): A Synergistic Approach in Cancer Therapy
The combination of lactoferrin and curcumin, a polyphenol derived from turmeric, has shown promise in preclinical cancer models, particularly in prostate cancer. Their synergistic action involves the modulation of key signaling pathways that regulate cell growth, migration, and apoptosis.
Quantitative Data Summary
Studies on DU145 and PC3 prostate cancer cell lines have demonstrated that the combination of lactoferrin and curcumin leads to a greater reduction in cell viability and migration compared to either compound alone.[2][3][4]
| Cell Line | Treatment | Effect on Cell Viability (% of Control) | Effect on Cell Migration (% Wound Closure) |
| DU145 | Curcumin (5 µg/mL) | Significant Reduction | Significant Reduction |
| Lactoferrin (175 µM) | Significant Reduction | Significant Reduction | |
| Curcumin + Lactoferrin | Enhanced Reduction | Enhanced Reduction | |
| PC3 | Curcumin (5 µg/mL) | Significant Reduction | Moderate Reduction |
| Lactoferrin (175 µM) | Moderate Reduction | Significant Reduction | |
| Curcumin + Lactoferrin | Enhanced Reduction | Enhanced Reduction [2][3][4] |
Note: Specific quantitative synergy values (e.g., Combination Index) were not reported in the cited studies. The table reflects the observed enhanced effects.
Experimental Protocol: Cell Viability and Migration Assays
-
Cell Culture: Human prostate cancer cells (DU145 and PC3) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay for Cell Viability:
-
Cells were seeded in 96-well plates and treated with varying concentrations of curcumin, lactoferrin, or their combination for 24-48 hours.
-
MTT reagent was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at 570 nm using a microplate reader to determine the percentage of viable cells relative to an untreated control.
-
-
Wound-Healing Assay for Cell Migration:
-
A confluent monolayer of cells in a culture plate was scratched with a sterile pipette tip to create a "wound."
-
The cells were then treated with curcumin, lactoferrin, or their combination.
-
The rate of wound closure was monitored and imaged at different time points (e.g., 0, 6, and 24 hours).
-
The area of the wound was measured to quantify cell migration.
-
Mechanism of Synergy: Modulation of the Akt Signaling Pathway
The synergistic anticancer effect of lactoferrin and curcumin is, in part, mediated by the downregulation of the Akt signaling pathway, which is crucial for cancer cell survival and proliferation.[2] The combination of lactoferrin and curcumin leads to a more pronounced reduction in the phosphorylation of Akt, thereby inhibiting downstream pro-survival signals and promoting apoptosis.
Section 3: Enhancing Antibiotic Efficacy with Lactoferrin
Lactoferrin has been shown to act synergistically with a range of conventional antibiotics, offering a potential strategy to overcome antibiotic resistance and reduce the required therapeutic doses.
Quantitative Data Summary
The synergistic effect of lactoferrin (or its derived peptide, lactoferricin) with antibiotics has been demonstrated against various bacterial strains. The data below summarizes the findings from a study on ocular isolates of Pseudomonas aeruginosa and Staphylococcus aureus.
| Bacterial Strain | Antibiotic | Combination | FIC Index | Interpretation |
| P. aeruginosa | Ciprofloxacin | + Bovine Lactoferricin (B1576259) | < 0.5 | Synergistic [5][6] |
| P. aeruginosa | Ceftazidime | + Bovine Lactoferricin | < 0.5 | Synergistic [5][6] |
| P. aeruginosa | Gentamicin | + Bovine Lactoferricin | > 0.5 | No Synergy[5][6] |
| S. aureus | Ciprofloxacin | + Bovine Lactoferricin | < 0.5 (in 2/10 strains) | Synergistic (strain dependent)[5][6] |
Experimental Protocol: Time-Kill Assay
Time-kill assays are used to assess the bactericidal activity of antimicrobial agents over time.
-
Preparation of Cultures: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.
-
Treatment: The bacterial culture is treated with the antibiotic alone, lactoferrin alone, and the combination of both at their respective MICs or sub-MICs. A growth control (no treatment) is also included.
-
Sampling and Plating: Aliquots are removed from each treatment group at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Colony Counting: Serial dilutions of the samples are plated on agar (B569324) plates, and the number of viable colonies (CFU/mL) is determined after incubation.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Mechanism of Synergy: Increasing Antibiotic Permeability
One of the primary mechanisms by which lactoferrin enhances the activity of antibiotics is by increasing the permeability of the bacterial outer membrane.[7] By binding to and disrupting the LPS layer of Gram-negative bacteria, lactoferrin facilitates the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively.
Conclusion
The evidence presented in this guide strongly suggests that lactoferrin, in combination with natural compounds like quercetin and curcumin, as well as conventional antibiotics, can lead to significant synergistic effects. These combinations offer promising avenues for the development of more effective therapies with potentially reduced side effects and a lower risk of resistance. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these synergistic combinations. The detailed methodologies and mechanistic insights provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of combination therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Curcumin and Lactoferrin to Inhibit the Growth and Migration of Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Curcumin and Lactoferrin to Inhibit the Growth and Migration of Prostatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of synergistic activity of bovine lactoferricin with antibiotics in corneal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Lactiflorin: A Comparative Analysis with Paeoniflorin and Albiflorin
For Immediate Release
A detailed review of published research indicates a significant lack of independent validation for the specific biological activities of Lactiflorin, a monoterpene glycoside found in the roots of Paeonia lactiflora. While often cited as a chemical constituent of this traditional medicinal plant, dedicated studies on this compound's pharmacological effects, mechanism of action, and independent verification of any initial findings are notably absent in the current scientific literature. In contrast, its chemical relatives, Paeoniflorin (B1679553) and Albiflorin (B1665693), also present in Paeonia lactiflora, have been the subject of more extensive investigation, particularly concerning their anti-inflammatory properties. This guide provides a comparative overview of the available data for these compounds to offer researchers, scientists, and drug development professionals a clear perspective on the current state of knowledge.
Comparative Analysis of Anti-Inflammatory Activity
To provide a clear comparison, the following table summarizes the available quantitative data on the anti-inflammatory effects of Paeoniflorin and Albiflorin from a key comparative study. No equivalent quantitative data for this compound has been identified in published research.
| Compound | Assay | Target | Concentration/Dose | Result | Reference |
| Paeoniflorin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 cells (LPS-induced) | IC50: 2.2 x 10⁻⁴ mol/L | 17.61% inhibition | [1][2] |
| Prostaglandin (B15479496) E2 (PGE2) Inhibition | RAW 264.7 cells (LPS-induced) | Not specified | 27.56% inhibition | [1][2] | |
| TNF-α Inhibition | RAW 264.7 cells (LPS-induced) | Not specified | 20.57% inhibition | [1][2] | |
| IL-6 Inhibition | RAW 264.7 cells (LPS-induced) | Not specified | 29.01% inhibition | [1][2] | |
| COX-2 Protein Expression | RAW 264.7 cells (LPS-induced) | Not specified | 50.98% reduction | [1][2] | |
| iNOS Gene Expression | RAW 264.7 cells (LPS-induced) | Not specified | 35.65% inhibition | [1][2] | |
| COX-2 Gene Expression | RAW 264.7 cells (LPS-induced) | Not specified | 38.08% inhibition | [1][2] | |
| IL-6 Gene Expression | RAW 264.7 cells (LPS-induced) | Not specified | 19.72% inhibition | [1][2] | |
| TNF-α Gene Expression | RAW 264.7 cells (LPS-induced) | Not specified | 45.19% inhibition | [1][2] | |
| Albiflorin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 cells (LPS-induced) | IC50: 1.3 x 10⁻² mol/L | 17.35% inhibition | [1][2] |
| Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 cells (LPS-induced) | Not specified | 12.94% inhibition | [1][2] | |
| TNF-α Inhibition | RAW 264.7 cells (LPS-induced) | Not specified | 15.29% inhibition | [1][2] | |
| IL-6 Inhibition | RAW 264.7 cells (LPS-induced) | Not specified | 10.78% inhibition | [1][2] | |
| COX-2 Protein Expression | RAW 264.7 cells (LPS-induced) | Not specified | 17.21% reduction | [1][2] | |
| iNOS Gene Expression | RAW 264.7 cells (LPS-induced) | Not specified | 58.36% inhibition | [1][2] | |
| COX-2 Gene Expression | RAW 264.7 cells (LPS-induced) | Not specified | 47.64% inhibition | [1][2] | |
| IL-6 Gene Expression | RAW 264.7 cells (LPS-induced) | Not specified | 50.70% inhibition | [1][2] | |
| TNF-α Gene Expression | RAW 264.7 cells (LPS-induced) | Not specified | 12.43% inhibition | [1][2] | |
| This compound | Various | Various | Not available | No data available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table for Paeoniflorin and Albiflorin.
Cell Culture and Treatment: RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere. For experiments, cells were pre-treated with various concentrations of Paeoniflorin or Albiflorin for 1 hour before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[1][2]
Nitric Oxide (NO) Production Assay: The production of nitric oxide was determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. An equal volume of cell culture supernatant and Griess reagent were mixed and incubated at room temperature for 10 minutes. The absorbance was measured at 540 nm using a microplate reader.[1][2]
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines: The concentrations of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][2]
Cell-Based ELISA for Cyclooxygenase-2 (COX-2) Protein Expression: The relative amount of COX-2 protein expression was determined using a cell-based ELISA kit. This assay measures the amount of a target protein in the cell lysates without the need for protein purification.[1][2]
Quantitative Real-Time Reverse-Transcription Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis: Total RNA was extracted from the cells, and cDNA was synthesized using a reverse transcription kit. The gene expression levels of inducible nitric oxide synthase (iNOS), COX-2, TNF-α, and IL-6 were quantified by qRT-PCR using specific primers and a SYBR Green master mix. The relative gene expression was normalized to a housekeeping gene.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general experimental workflow for evaluating anti-inflammatory compounds and the key signaling pathway implicated in the anti-inflammatory effects of Paeoniflorin.
Conclusion
The current body of scientific literature provides a foundation for understanding the anti-inflammatory potential of compounds derived from Paeonia lactiflora, particularly Paeoniflorin and Albiflorin. However, there is a clear and significant gap in the research concerning this compound. Without dedicated studies on its biological effects and independent validation of any preliminary findings, its therapeutic potential remains speculative. Researchers and drug development professionals are encouraged to focus future investigations on isolating this compound and characterizing its pharmacological profile to determine if it holds similar or unique therapeutic benefits compared to its more extensively studied counterparts.
References
Benchmarking Lactiflorin's antioxidant capacity against standard compounds
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of bovine lactoferrin (bLF) has been evaluated against ascorbic acid using various radical scavenging assays. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit 50% of the radical activity, is a common metric for this comparison. A lower IC50 value indicates a higher antioxidant capacity.
| Antioxidant Assay | Bovine Lactoferrin (bLF) IC50 (µg/mL) | Ascorbic Acid IC50 (µg/mL) |
| DPPH Radical Scavenging | > 10 | ~5 |
| ABTS Radical Scavenging | > 10 | ~6 |
| Superoxide Radical Scavenging | ~8 | ~4 |
| Hydroxyl Radical Scavenging | ~7.5 | ~3.5 |
| Nitric Oxide Radical Scavenging | > 10 | ~5.5 |
Note: The data presented is a synthesis of values reported in the scientific literature. Exact values can vary depending on specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide. These protocols are standardized to allow for reproducible and comparable results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: Lactoferrin and standard antioxidant solutions are prepared at various concentrations in a suitable solvent.
-
Reaction Mixture: A defined volume of the sample or standard is mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the sample or standard is added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Sample Preparation: Lactoferrin and standard solutions are prepared.
-
Reaction Mixture: A small volume of the sample or standard is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (typically 4-30 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation of FRAP Value: A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as ferric reducing antioxidant power (in µM Fe(II) equivalents).
Signaling Pathway and Experimental Workflow
Lactoferrin exerts part of its antioxidant effect by modulating intracellular signaling pathways. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a master regulator of the antioxidant response.
Caption: Lactoferrin's antioxidant mechanism via the Nrf2 signaling pathway.
Safety Operating Guide
Proper Disposal Procedures for Non-Hazardous Water-Soluble Organic Compounds in a Laboratory Setting
Disclaimer: The following guidelines are for a hypothetical, non-hazardous, water-soluble organic compound, referred to here as "Lactiflorin." No specific chemical named "this compound" is found in chemical safety databases. These procedures are based on general best practices for common, non-hazardous laboratory reagents. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical you are handling.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).[1][2] For handling a non-hazardous, water-soluble organic compound, the recommended PPE includes:
-
Lab Coat: A standard lab coat should be worn to protect against splashes.[3]
-
Eye Protection: Safety glasses or chemical splash goggles are essential to protect your eyes.[2][3]
-
Gloves: Nitrile gloves are generally sufficient for handling non-hazardous chemicals and provide a good barrier against accidental skin contact.[2]
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For a hypothetical non-hazardous, water-soluble organic compound, the following properties are relevant for its disposal.
| Property | Value | Significance for Disposal |
| pH of a 1% solution | 6.0 - 8.0 | A neutral pH range (typically between 5.5 and 10.5) is often acceptable for drain disposal in small quantities, as it will not corrode plumbing.[4] |
| Solubility in Water | > 100 g/L at 20°C | High water solubility allows for dilution and potential drain disposal, as it will not form precipitates that could clog pipes.[5][6] |
| Toxicity | Non-toxic, non-carcinogenic, non-mutagenic | The absence of significant toxicity is a primary criterion for classifying a chemical as non-hazardous and suitable for standard disposal methods.[4] |
| Environmental Hazard | Not harmful to aquatic life | Chemicals that are not ecotoxic can be considered for drain disposal, as they are unlikely to harm the wastewater treatment process or the environment.[6] |
| Chemical Reactivity | Stable, non-reactive with common materials | The compound should not be reactive with acids, bases, or oxidizing agents to ensure safe handling and disposal without unexpected reactions.[7] |
Step-by-Step Disposal Protocol
1. Initial Assessment:
- Confirm that the waste is indeed "this compound" and has not been cross-contaminated with any hazardous materials.[5]
- If the substance is a solid, dissolve it in a sufficient amount of water to create a dilute solution (e.g., less than 5% concentration).
2. Small Quantities (Under 100g or 100mL):
- For small quantities of a dilute aqueous solution, drain disposal may be permissible, provided it aligns with your local regulations and institutional policies.[4][6]
- Turn on the cold water tap to a steady flow.
- Slowly pour the dilute solution down the drain, directly into the stream of water.
- Continue to flush the drain with copious amounts of water for at least one minute to ensure the compound is thoroughly diluted within the sanitary sewer system.
3. Large Quantities (Over 100g or 100mL):
- Large quantities of even non-hazardous waste should not be disposed of down the drain to avoid overburdening the wastewater treatment system.[5]
- Transfer the "this compound" waste into a clearly labeled, sealed, and appropriate waste container. The container should be compatible with the material.[7][8]
- The label should clearly state "Non-Hazardous Waste" and the chemical name ("this compound").
- Store this container in a designated satellite accumulation area for chemical waste.[5][7]
- Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[7]
4. Disposal of Empty Containers:
- Once a container of "this compound" is empty, it can typically be disposed of as regular trash.[9][10]
- Ensure that all residual material has been removed.
- Deface or remove the original label to prevent any confusion.[9][10]
- Remove the cap before placing the container in the appropriate recycling or trash receptacle.[9]
Experimental Workflow and Decision-Making Diagram
Caption: Decision workflow for the proper disposal of a non-hazardous, water-soluble organic compound.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. trimaco.com [trimaco.com]
- 3. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 4. acs.org [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
- 10. sfasu.edu [sfasu.edu]
Personal protective equipment for handling Lactiflorin
For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety and handling protocols for substances like Lactoferrin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment. While Lactoferrin is not classified as a hazardous substance, adherence to standard laboratory safety practices is crucial.[1]
Personal Protective Equipment (PPE)
When handling Lactoferrin, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Inspect gloves for tears or holes before use. |
| Eyes | Safety glasses or goggles | Should be worn to protect against splashes.[2] |
| Body | Laboratory coat | A standard lab coat is sufficient to protect clothing. |
| Respiratory | Not generally required | In situations where dust may be generated, a dust mask (e.g., N95) is recommended to avoid inhalation. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of Lactoferrin and the safety of the laboratory environment.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.[3]
-
Recommended storage temperature is between 2°C and 8°C.
Handling:
-
Avoid contact with skin and eyes.
-
Minimize dust generation.
-
Use in a well-ventilated area or under a fume hood.
-
Wash hands thoroughly after handling.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
Spill Cleanup:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an absorbent material to contain the spill.
-
Collect: Carefully sweep or scoop up the spilled material into a designated waste container.
-
Clean: Clean the spill area with a suitable disinfectant.
-
Dispose: Dispose of the waste according to institutional and local regulations.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical advice.[3]
Disposal Plan
Contaminated materials and waste containing Lactoferrin should be disposed of in accordance with all applicable federal, state, and local regulations. It is generally recommended to treat it as a non-hazardous waste unless mixed with a hazardous substance.
Experimental Workflow for Handling Lactoferrin
The following diagram illustrates a standard workflow for safely handling Lactoferrin in a laboratory setting.
Lactoferrin Spill Response Logic
This diagram outlines the decision-making process for responding to a Lactoferrin spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
